4-Oxocyclohexane-1,1-dicarboxylic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
4-oxocyclohexane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOAIPRHGSAFDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529374 | |
| Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58230-12-9 | |
| Record name | 4-Oxocyclohexane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of 4-Oxocyclohexane-1,1-dicarboxylic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1,1-dicarboxylic acid, a derivative of cyclohexanone, presents a unique scaffold for chemical synthesis and drug design. Its bifunctional nature, incorporating both a ketone and geminal dicarboxylic acids, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of a variety of heterocyclic and spirocyclic compounds. This technical guide provides a comprehensive overview of the known properties, a plausible synthetic route, and a discussion of the potential, yet currently unexplored, biological significance of this compound.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following tables summarize available computed and supplier-provided data. Experimental validation of these properties is recommended.
Table 1: Identifiers and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 58230-12-9 | PubChem[1] |
| Molecular Formula | C₈H₁₀O₅ | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| Canonical SMILES | C1CC(CCC1=O)(C(=O)O)C(=O)O | PubChem[1] |
| Purity | ~95% | Commercial Supplier |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | -0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 186.05282342 g/mol | PubChem[1] |
| Monoisotopic Mass | 186.05282342 g/mol | PubChem[1] |
| Topological Polar Surface Area | 91.7 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 242 | PubChem[1] |
| pKa (strongest acidic) | 1.75 (Predicted) | Guidechem |
| Density | 1.478 g/cm³ (Predicted) | Guidechem |
Table 3: Experimental Physical Properties
| Property | Value |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Solubility | Not Available |
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Materials:
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Diethyl 4-oxocyclohexane-1,1-dicarboxylate[2]
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Hydrochloric acid (concentrated) or Sodium hydroxide solution
-
Distilled water
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
-
Acid-Catalyzed Hydrolysis Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add diethyl 4-oxocyclohexane-1,1-dicarboxylate and an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous solution multiple times with a suitable organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Base-Mediated Hydrolysis Protocol:
-
Dissolve diethyl 4-oxocyclohexane-1,1-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to afford the pure this compound.
Spectroscopic Properties
No experimental spectroscopic data for this compound has been found. The following are predicted spectral characteristics based on the functional groups present in the molecule.
Table 4: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Broad singlet for the carboxylic acid protons (δ > 10 ppm).- Multiplets for the cyclohexyl protons (δ 2.0-3.0 ppm). |
| ¹³C NMR | - Signal for the ketone carbonyl carbon (δ ~208 ppm).- Signal for the carboxylic acid carbonyl carbons (δ ~175 ppm).- Signal for the spiro carbon (C1).- Signals for the other cyclohexyl carbons. |
| FT-IR (cm⁻¹) | - Broad O-H stretch from the carboxylic acids (~3300-2500 cm⁻¹).- C=O stretch from the ketone (~1715 cm⁻¹).- C=O stretch from the carboxylic acids (~1700 cm⁻¹).- C-O stretch from the carboxylic acids. |
| Mass Spec. | - Molecular ion peak (M⁺).- Fragments corresponding to the loss of H₂O, CO, and CO₂. |
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity or the involvement of this compound in any specific signaling pathways. The toxicological properties of this compound have not been thoroughly investigated[3]. However, the cyclohexanone scaffold is present in numerous biologically active molecules, suggesting that derivatives of this compound could be of interest for drug discovery. For instance, various cyclohexanone derivatives have been reported to exhibit antimicrobial and anti-inflammatory activities[4][5][6].
Given the presence of the gem-dicarboxylic acid moiety, this compound could be explored as a building block for the synthesis of spiro-hydantoins, a class of compounds with known biological activities.
Logical Relationship for Potential Application
Caption: A logical workflow for exploring the therapeutic potential of the title compound.
Safety Information
According to available safety data sheets for related compounds, 4-Oxocyclohexanecarboxylic acid is considered hazardous[7][8]. It may cause skin and serious eye irritation[7]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this or any related chemical. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has consolidated the limited available information on its properties and proposed a viable synthetic route. The lack of experimental data, particularly regarding its biological activity, highlights a significant opportunity for future research. The unique structural features of this molecule warrant investigation into its utility as a scaffold for the development of novel therapeutic agents. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound and its derivatives to unlock its full potential.
References
- 1. This compound | C8H10O5 | CID 13220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. capotchem.cn [capotchem.cn]
- 4. researchgate.net [researchgate.net]
- 5. eprints.umsida.ac.id [eprints.umsida.ac.id]
- 6. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Chemical formula and molecular weight of 4-Oxocyclohexane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1,1-dicarboxylic acid is a chemical compound with a cyclohexane core functionalized with a ketone and two carboxylic acid groups. Its structure presents a versatile scaffold for chemical synthesis and has potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for research and development purposes.
Chemical Properties and Data
This compound, with the CAS number 58230-12-9, possesses the following key characteristics[1]:
| Property | Value | Reference |
| Chemical Formula | C₈H₁₀O₅ | |
| Molecular Weight | 186.16 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Cyclohexanone-4,4-dicarboxylic acid | |
| CAS Number | 58230-12-9 |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving the synthesis of its diethyl ester precursor, diethyl 4-oxocyclohexane-1,1-dicarboxylate, followed by hydrolysis.
Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
A common method for the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate involves the reaction of 4,4-bis(ethoxycarbonyl)heptanedioic acid with a mixture of pyridine and acetic anhydride[2].
Experimental Protocol:
| Parameter | Details | Reference |
| Starting Material | 4,4-bis(ethoxycarbonyl)heptanedioic acid (78 mmol) | [2] |
| Reagents | 10% (v/v) solution of pyridine in acetic anhydride (100 mL) | [2] |
| Reaction Conditions | Reflux with continuous stirring for 3 hours. | [2] |
| Work-up | 1. Cool to room temperature and concentrate under reduced pressure. 2. Azeotrope twice with 95% ethanol (300 mL) and water (300 mL). 3. Treat with solid potassium carbonate (93.6 mmol). 4. Concentrate to remove ethanol. 5. Dilute the remaining aqueous layer and extract with ether (2 x 150 mL). 6. Combine organic phases, dry over magnesium sulfate, and filter. 7. Concentrate the filtrate under reduced pressure. | [2] |
| Product | Diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil. | [2] |
| Yield | 62.9% | [2] |
Step 2: Hydrolysis to this compound
The hydrolysis of the diethyl ester to the corresponding dicarboxylic acid is a standard procedure. While a specific protocol for this exact compound is not detailed in the search results, a general method involves saponification using a strong base followed by acidification.
General Experimental Protocol:
| Parameter | Details |
| Starting Material | Diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| Reagents | Aqueous solution of a strong base (e.g., NaOH or KOH), Strong acid for acidification (e.g., HCl). |
| Reaction Conditions | Stirring at room temperature or elevated temperature to ensure complete hydrolysis. |
| Work-up | 1. Acidify the reaction mixture to precipitate the dicarboxylic acid. 2. Filter the precipitate. 3. Wash the solid with cold water to remove inorganic salts. 4. Dry the product under vacuum. |
Spectroscopic Data
Biological Activity and Signaling Pathways
Currently, there is a lack of published data on the specific biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, various derivatives of cyclohexane-carboxylic acids have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial properties[4]. This suggests that this compound could serve as a valuable starting material for the synthesis of novel bioactive compounds. Further research is warranted to explore the pharmacological potential of this molecule and its derivatives.
Experimental Workflow Diagram
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to CAS Number 58230-12-9 and the Associated Chemical Inquiry
Executive Summary
This technical guide addresses the inquiry for information on the chemical compound associated with CAS number 58230-12-9 and the name 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Initial research revealed a significant discrepancy: CAS number 58230-12-9 is authoritatively assigned to 4-oxocyclohexane-1,1-dicarboxylic acid . In contrast, a comprehensive search for "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" yielded no direct results, suggesting it may be a novel, unpublished, or incorrectly cited compound.
This guide will therefore proceed in two parts. The primary focus will be a detailed overview of the confirmed compound, this compound, covering its chemical properties and commercial availability. The second part will address the inquiry regarding the pyrimidinetrione derivative, discussing the lack of available information and providing context on related chemical structures.
Part 1: this compound (CAS 58230-12-9)
This section provides a detailed overview of this compound, the compound officially registered under CAS number 58230-12-9.
Chemical Properties
This compound is a dicarboxylic acid derivative of cyclohexanone.[1] Its chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
Table 1: General and Computed Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][3] |
| Synonyms | cyclohexanone-4,4-dicarboxylic acid | [1][3] |
| Molecular Formula | C₈H₁₀O₅ | [1][4][5][6][7] |
| Molecular Weight | 186.16 g/mol | [1][4][5] |
| Exact Mass | 186.05282342 Da | [1][3] |
| XLogP3-AA (Computed) | -0.5 | [1][3] |
| Topological Polar Surface Area | 91.7 Ų | [1][3] |
| Heavy Atom Count | 13 | [1][3] |
| Formal Charge | 0 | [1][3] |
| Complexity | 242 | [1][3] |
Table 2: Physical Properties of this compound
| Property | Value | Source |
| Appearance | Not available | [2] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Flash Point | Not available | [2] |
Biological Activity and Experimental Data
Currently, there is a lack of publicly available data on the biological activity, signaling pathways, or detailed experimental protocols for this compound. The Material Safety Data Sheet (MSDS) for this compound states that its toxicological properties have not been thoroughly investigated.[2] Some research has explored the biological activities of other derivatives of cyclohexanecarboxylic acid, such as their potential antiviral, antibacterial, anti-inflammatory, and antinociceptive properties, but this is not specific to the 4-oxo derivative.
Synthesis
Caption: A generalized workflow for the synthesis of a gem-dicarboxylic acid on a cyclohexane ring.
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes.
Table 3: Commercial Suppliers of this compound (CAS 58230-12-9)
| Supplier | Product Number/Reference | Purity |
| Alachem Co., Ltd. | 9W4M15 | Not Specified |
| Capot Chemical | 22C869 | Not Specified |
| AccelaChemBio | Not Specified | ≥95% |
| 1PlusChem LLC | 1P00ECYU | Not Specified |
| BTCpharm | BTC-001040 | Not Specified |
Part 2: Inquiry on 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione
A thorough search of chemical databases and scientific literature did not yield any specific information for the compound named "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione". This suggests that the name may be incorrect, or it refers to a compound that is not commercially available or widely documented.
The core structure of this name is a pyrimidinetrione, which belongs to a class of compounds that can be synthesized via the Biginelli reaction. These compounds, also known as 3,4-dihydropyrimidin-2(1H)-ones/thiones (DHPMs), are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities.
Interestingly, searches for structurally related compounds did identify 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5). This compound shares the chlorobutyl and cyclohexyl functional groups with the requested pyrimidinetrione but has a tetrazole core instead of a pyrimidinetrione core. It is primarily used as an intermediate in the synthesis of the drug Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.
Caption: Relationship between the queried CAS number, chemical name, and a structurally related compound.
The inquiry presented a conflict between the provided CAS number and chemical name. The compound corresponding to CAS 58230-12-9 is this compound . This guide has summarized its known chemical and physical properties and listed its commercial suppliers. There is a notable absence of data regarding its biological activity and detailed experimental protocols.
The requested chemical name, 5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione , does not correspond to a known compound in the public domain. Researchers interested in the potential biological activities of such a molecule may consider investigating the synthesis and properties of this and related pyrimidinetrione derivatives.
References
- 1. This compound | 58230-12-9 [chemicalbook.com]
- 2. 1,1-Cyclohexanedicarboxylic acid, 4-oxo-, dimethyl ester | C10H14O5 | CID 592992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H10O5 | CID 13220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 58230-12-9 | this compound - Capot Chemical [capotchem.com]
- 6. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 58230-12-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Spectroscopic Profile of 4-Oxocyclohexane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Oxocyclohexane-1,1-dicarboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data and representative experimental data from its close structural analog, 4-Oxocyclohexanecarboxylic acid, to offer valuable insights for characterization and analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
CAS Number: 58230-12-9[1]
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Molecular Formula: C₈H₁₀O₅[1]
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Molecular Weight: 186.16 g/mol [1]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data. It is important to note that where experimental data for the title compound is unavailable, data from its structural analog, 4-Oxocyclohexanecarboxylic acid, is provided for reference and clearly indicated.
Table 1: Infrared (IR) Spectroscopy Data (Predicted and Analog)
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 4-Oxocyclohexanecarboxylic acid |
| O-H (Carboxylic Acid) | Stretching, broad | 2500-3300 | Not Available |
| C=O (Carboxylic Acid) | Stretching | ~1700-1725 | Not Available |
| C=O (Ketone) | Stretching | ~1715 | Not Available |
| C-O (Carboxylic Acid) | Stretching | 1210-1320 | Not Available |
| C-H (Aliphatic) | Stretching | 2850-2960 | Not Available |
Table 2: ¹H NMR Spectroscopy Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet (broad) | 2H | Carboxylic acid (-COOH) |
| ~2.5 - 2.8 | Multiplet | 4H | CH₂ adjacent to C=O |
| ~2.2 - 2.4 | Multiplet | 4H | CH₂ adjacent to C(COOH)₂ |
Table 3: ¹³C NMR Spectroscopy Data (Predicted and Analog)
| Chemical Shift (δ) ppm (Predicted for title compound) | Chemical Shift (δ) ppm (Experimental for 4-Oxocyclohexanecarboxylic acid) | Assignment |
| ~208 | 210.9 | C=O (Ketone) |
| ~175 | 180.8 | C=O (Carboxylic Acid) |
| ~55 | 44.5 | Quaternary Carbon C(COOH)₂ |
| ~38 | 38.3 | CH₂ adjacent to C=O |
| ~28 | 28.5 | CH₂ adjacent to C(COOH)₂ |
Table 4: Mass Spectrometry Data (Analog)
Data presented is for the analogous compound, dimethyl 4-oxocyclohexane-1,1-dicarboxylate.
| m/z | Interpretation |
| 214 | Molecular Ion [M]⁺ |
| 183 | [M - OCH₃]⁺ |
| 155 | [M - COOCH₃]⁺ |
| 127 | [M - COOCH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. These may be adapted based on the specific instrumentation and sample characteristics.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
Ensure the sample is dry.
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder.
-
Grind the mixture to a fine powder using an agate mortar and pestle.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition for ¹H NMR:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
-
Data Acquisition for ¹³C NMR:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
Longer acquisition times are typically required due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography-Mass Spectrometry, GC-MS, or Liquid Chromatography-Mass Spectrometry, LC-MS). For a non-volatile compound like this, LC-MS with electrospray ionization (ESI) is suitable.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the solution to remove any particulate matter.
-
-
Data Acquisition (LC-ESI-MS):
-
The sample solution is infused into the ESI source.
-
The analyte is ionized, typically forming [M+H]⁺ or [M-H]⁻ ions.
-
The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, plotting ion intensity versus m/z.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis.
Caption: Logical relationships in structure elucidation.
References
An In-depth Technical Guide to 4-Oxocyclohexane-1,1-dicarboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1,1-dicarboxylic acid, a bifunctional organic compound, holds significant potential as a versatile building block in synthetic and medicinal chemistry. Its rigid cyclohexanone core, coupled with the geminal dicarboxylic acid functionality, offers a unique three-dimensional scaffold for the development of novel chemical entities. This guide provides a comprehensive overview of the key literature pertaining to this molecule, focusing on its synthesis, chemical properties, and prospective applications in drug discovery and materials science. While direct biological studies on this specific molecule are limited, its structural motifs suggest its utility in the design of spirocyclic compounds and as a constrained scaffold for enzyme inhibitors.
Physicochemical Properties
Quantitative data for this compound and its diethyl ester precursor are summarized below. The data for the parent acid is largely computed due to a lack of extensive experimental characterization in publicly available literature.
| Property | This compound | Diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| CAS Number | 58230-12-9[1] | 55704-60-4[2] |
| Molecular Formula | C₈H₁₀O₅[1] | C₁₂H₁₈O₅[2] |
| Molecular Weight | 186.16 g/mol [1] | 242.27 g/mol [2] |
| IUPAC Name | This compound[1] | diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| Synonyms | cyclohexanone-4,4-dicarboxylic acid[1] | 4,4-dicarbethoxycyclohexanone |
| Appearance | Solid (predicted) | Amber-colored oil[3] |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in water (predicted) | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving the initial formation of its diethyl ester, diethyl 4-oxocyclohexane-1,1-dicarboxylate, followed by hydrolysis.
Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
A plausible and reported method for the synthesis of the diethyl ester involves a Michael addition of diethyl malonate to a suitable cyclohexenone precursor, or a related cyclization strategy. A procedure adapted from available literature is as follows[3]:
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a solution of a suitable starting material, such as a protected 4-halocyclohexanone or a cyclohexenone derivative, in an appropriate solvent (e.g., ethanol), add a base like sodium ethoxide to generate the diethyl malonate enolate in situ.
-
Michael Addition/Cyclization: The reaction mixture is stirred, typically at room temperature or with gentle heating, to facilitate the nucleophilic attack of the malonate enolate onto the cyclohexanone precursor.
-
Work-up and Purification: Upon completion of the reaction, the mixture is neutralized with a weak acid and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. Purification is achieved by vacuum distillation to afford diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil[3].
Characterization Data for Diethyl 4-oxocyclohexane-1,1-dicarboxylate:
-
¹H NMR (500 MHz, CDCl₃): δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)[3].
Step 2: Hydrolysis to this compound
The final step is the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid. This is a standard procedure in organic synthesis.
Reaction Scheme:
Caption: Conceptual pathway to a spirocyclic drug candidate.
Conclusion
This compound is a molecule with untapped potential in the fields of medicinal chemistry and materials science. While detailed characterization and biological evaluation in the public domain are currently sparse, established synthetic routes to its diethyl ester provide a clear path for its accessibility. The unique combination of a rigid cyclic ketone and a geminal dicarboxylic acid functionality makes it an attractive starting point for the synthesis of complex molecular architectures, particularly spirocyclic compounds. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of novel therapeutic agents. This guide serves as a foundational resource to stimulate and support such research endeavors.
References
A Theoretical and Computational Examination of 4-Oxocyclohexane-1,1-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Oxocyclohexane-1,1-dicarboxylic acid is a molecule of interest in organic synthesis and medicinal chemistry, serving as a potential building block for more complex chemical entities. A thorough understanding of its intrinsic molecular properties through theoretical and computational methods can provide valuable insights into its reactivity, stability, and potential interactions in a biological context. This technical guide outlines the fundamental computational approaches that can be applied to characterize this compound, presenting a framework for in-silico analysis. While comprehensive research on this specific molecule is not widely published, this document serves as a methodological blueprint for its computational investigation.
Introduction
This compound, with the chemical formula C8H10O5, possesses a unique combination of functional groups: a ketone and two carboxylic acids attached to a cyclohexane ring.[1][2] This structure imparts a range of chemical properties that are of interest for various applications, including its use as a scaffold in drug design. Computational chemistry offers a powerful and cost-effective means to explore the molecular landscape of such compounds before undertaking extensive experimental work. Techniques such as Density Functional Theory (DFT) and molecular mechanics can elucidate geometric parameters, vibrational frequencies, electronic properties, and potential energy surfaces.
Molecular Properties
A foundational aspect of any computational study is the determination of the molecule's fundamental properties. Publicly available computed data provides a starting point for understanding this compound.
| Property | Value | Source |
| Molecular Formula | C8H10O5 | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI Key | NHOAIPRHGSAFDL-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | C1CC(CCC1=O)(C(=O)O)C(=O)O | PubChem[1] |
| CAS Number | 58230-12-9 | PubChem[1][2] |
Theoretical and Computational Methodologies
A comprehensive in-silico investigation of this compound would involve a multi-step computational workflow. The following outlines a standard protocol for such a study.
Conformational Analysis
The cyclohexane ring can adopt several conformations, with the chair and boat forms being the most recognized. The presence of bulky carboxylic acid groups and a ketone will influence the relative stability of these conformers.
Experimental Protocol (Hypothetical):
-
Initial Structure Generation: Generate various possible conformers of this compound using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization: Perform an initial geometry optimization of each conformer using a semi-empirical method (e.g., PM7) to obtain more reasonable starting structures.
-
DFT Optimization: Subject the low-energy conformers to full geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to determine their relative stabilities.
Vibrational Analysis
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. It also confirms that the optimized geometry corresponds to a true energy minimum.
Experimental Protocol (Hypothetical):
-
Frequency Calculation: Following geometry optimization at the DFT level (e.g., B3LYP/6-311++G(d,p)), perform a frequency calculation.
-
Zero-Point Energy Correction: Obtain the zero-point vibrational energy (ZPVE) to correct the electronic energies.
-
Imaginary Frequencies: Verify that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum on the potential energy surface.
-
Spectral Simulation: Simulate the IR and Raman spectra based on the calculated vibrational frequencies and intensities.
Electronic Properties Analysis
Understanding the electronic structure of the molecule is key to predicting its reactivity.
Experimental Protocol (Hypothetical):
-
Molecular Orbital Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's frontier orbital energies and electron density distributions.
-
Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface to identify regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to investigate charge distribution, hybridization, and intramolecular interactions such as hydrogen bonding.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Computational Workflow
References
An In-depth Technical Guide to 4-Oxocyclohexane-1,1-dicarboxylic acid: Synonyms, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Oxocyclohexane-1,1-dicarboxylic acid, a valuable building block in organic synthesis and drug discovery. This document details its alternative names, summarizes its key quantitative data, and provides insights into its synthesis and characterization.
Nomenclature: Synonyms and Alternative Names
This compound is known by several alternative names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for effective literature searches and unambiguous communication in a research and development setting.
The most commonly encountered synonyms and alternative names include:
-
IUPAC Name: this compound[1]
-
Common Synonyms:
-
cyclohexanone-4,4-dicarboxylic acid[1]
-
4-ketocyclohexane-1,1-dicarboxylic acid
-
1,1-Dicarboxy-4-cyclohexanone
-
-
Systematic Identifiers:
A logical representation of the relationship between the primary name and its common synonyms is presented below.
Caption: Relationship between the primary name and its common synonyms.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₅ | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| CAS Number | 58230-12-9 | PubChem, ChemicalBook[1][2][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | |
| ¹H NMR | Data not available in detail | |
| ¹³C NMR | Data not available in detail | |
| IR Spectroscopy | Data not available in detail | |
| Mass Spectrometry | Data not available in detail |
Experimental Protocols: Insights into Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from established organic chemistry principles and published procedures for analogous compounds. A potential synthetic workflow is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a Michael addition of a malonic ester to a cyclohexenone derivative, followed by hydrolysis and decarboxylation of one of the ester groups, and subsequent oxidation of a hydroxyl group to a ketone. A more direct, albeit potentially challenging, route could involve the direct alkylation of a malonic ester with a suitable cyclohexanone derivative.
The following diagram illustrates a conceptual workflow for a potential synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
General Experimental Considerations
Synthesis: The synthesis of related cyclohexane dicarboxylic acids has been reported in various patents, often involving the hydrogenation of corresponding phthalic acid derivatives. For instance, the hydrogenation of terephthalic acid to produce cyclohexane-1,4-dicarboxylic acid is a known process. Another approach involves the Diels-Alder reaction of a diene with maleic anhydride, followed by esterification and hydrogenation. While these methods do not directly yield the 1,1-dicarboxylic acid, they highlight common strategies for creating the cyclohexane ring with carboxylic acid functionalities.
Purification: Purification of the final product would likely involve standard techniques such as recrystallization from a suitable solvent system to obtain a crystalline solid. The choice of solvent would depend on the solubility characteristics of the crude product and impurities. Column chromatography could also be employed for purification if necessary.
Characterization: The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the characteristic functional groups, namely the ketone (C=O stretch) and the carboxylic acids (O-H and C=O stretches).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and confirm the elemental composition.
Although detailed, publicly available spectra for this specific compound are scarce, spectral data for analogous compounds can be found in databases such as SpectraBase. Researchers should expect characteristic signals corresponding to the carbonyl and carboxylic acid functionalities.
This technical guide serves as a foundational resource for professionals working with this compound. While some experimental data remains to be fully disclosed in the public domain, the information provided on its nomenclature, properties, and potential synthetic strategies offers a solid starting point for its application in research and development.
References
An In-depth Technical Guide on the Fundamental Reactivity of Keto and Dicarboxylic Acid Groups for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of keto and dicarboxylic acid functional groups, tailored for researchers, scientists, and professionals in drug development. It delves into the core chemical principles governing their behavior, outlines detailed experimental protocols for their characterization, and presents quantitative data to facilitate comparative analysis. Furthermore, this guide explores the pivotal roles of these functional groups in biological signaling pathways and their applications in medicinal chemistry and drug design.
Fundamental Reactivity of the Keto Group
The carbonyl group (C=O) in a ketone is a cornerstone of organic chemistry, characterized by a polarized double bond that renders the carbon atom electrophilic and the oxygen atom nucleophilic. This inherent polarity dictates the majority of its chemical reactions, which are of profound importance in both synthetic and biological contexts.
Nucleophilic Addition Reactions
The most characteristic reaction of ketones is nucleophilic addition to the carbonyl carbon. The accessibility of the carbonyl carbon to nucleophiles is influenced by steric hindrance from the adjacent R groups. Generally, aldehydes are more reactive than ketones towards nucleophilic attack due to reduced steric hindrance.[1] The rate of addition is also enhanced by the presence of electron-withdrawing groups and diminished by electron-donating groups.[2]
The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide yields an alcohol.[1]
Key Nucleophilic Addition Reactions:
-
Reduction to Alcohols: Ketones are readily reduced to secondary alcohols using reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[3][4]
-
Formation of Cyanohydrins: The addition of hydrogen cyanide (HCN) to a ketone forms a cyanohydrin, a molecule containing a hydroxyl group and a nitrile group attached to the same carbon.
-
Acetal and Ketal Formation: In the presence of an acid catalyst, ketones react with two equivalents of an alcohol to form ketals. This reaction is reversible and is often used as a protecting group strategy in organic synthesis.
-
Wittig Reaction: The reaction of a ketone with a phosphorus ylide (Wittig reagent) is a versatile method for the synthesis of alkenes.
-
Aldol Condensation: Ketones with α-hydrogens can undergo base- or acid-catalyzed aldol condensation to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones.
Keto-Enol Tautomerism
Ketones that possess at least one α-hydrogen exist in equilibrium with their corresponding enol tautomer. This equilibrium, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, accompanied by a shift of the pi electrons.
The keto form is generally more stable and predominates at equilibrium. However, the enol form is a crucial intermediate in many reactions, including halogenation at the α-carbon and aldol reactions. The position of the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding.
The keto-enol tautomerism of the drug curcumin, for instance, has been shown to influence its biological activity, with the keto-enol tautomers being more potent inhibitors of certain enzymes.[5] Several FDA-approved drugs, including piroxicam, chlorthalidone, and favipiravir, exhibit keto-enol tautomerism, which can affect their pharmacological properties.[6]
Role in Biological Systems and Drug Development
The keto group is a ubiquitous functional group in biologically active molecules, including steroids, prostaglandins, and certain sugars (ketoses).[7] In metabolic pathways, ketone bodies such as acetoacetate and β-hydroxybutyrate serve as crucial energy sources for tissues like the brain, heart, and skeletal muscle, particularly during periods of fasting or low carbohydrate intake.[8][9]
In drug development, the keto group can be a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.[5] However, its reactivity can also contribute to metabolic instability. A quantitative structure-activity relationship (QSAR) approach can be employed to correlate the structural features of ketone-containing compounds with their biological activities and toxicities.[10][11]
Fundamental Reactivity of the Dicarboxylic Acid Group
Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. Their reactivity is a composite of the individual carboxyl groups, with additional unique characteristics arising from the proximity of the two groups.
Acidity and pKa Values
The two carboxylic acid groups in a dicarboxylic acid have distinct pKa values. The first ionization (pKa₁) is generally lower (more acidic) than that of a corresponding monocarboxylic acid due to the electron-withdrawing inductive effect of the second carboxyl group. The second ionization (pKa₂) is higher (less acidic) because of the electrostatic repulsion between the resulting carboxylate anion and the departing proton from the second carboxyl group. The distance between the two carboxyl groups influences this effect; as the chain length increases, the pKa₁ and pKa₂ values converge.
| Dicarboxylic Acid | pKa₁ | pKa₂ |
| Oxalic Acid | 1.27 | 4.27 |
| Malonic Acid | 2.83 | 5.69 |
| Succinic Acid | 4.21 | 5.64 |
| Glutaric Acid | 4.34 | 5.41 |
| Adipic Acid | 4.43 | 5.41 |
| Fumaric Acid | 3.02 | 4.38 |
| Maleic Acid | 1.92 | 6.23 |
| Phthalic Acid | 2.95 | 5.41 |
Note: pKa values can vary slightly depending on the experimental conditions.
Typical Reactions of Dicarboxylic Acids
Dicarboxylic acids undergo the typical reactions of monocarboxylic acids, such as salt formation, esterification, and reduction to diols. However, the presence of two carboxyl groups allows for intramolecular reactions and the formation of polymers.
-
Formation of Cyclic Anhydrides: Dicarboxylic acids that can form a five- or six-membered ring upon heating readily undergo intramolecular dehydration to form cyclic anhydrides. For example, succinic acid and glutaric acid form succinic anhydride and glutaric anhydride, respectively. The equilibrium between the diacid and the anhydride in aqueous solution is influenced by steric factors.[6][12]
-
Decarboxylation: Certain dicarboxylic acids, particularly β-keto acids and malonic acids, undergo decarboxylation upon heating, losing a molecule of carbon dioxide.
-
Polymerization: Dicarboxylic acids are key monomers in the synthesis of polyesters and polyamides. For instance, the reaction of adipic acid with hexamethylenediamine produces nylon 6,6.
Role in Biological Systems and Drug Development
Dicarboxylic acids are central to cellular metabolism. The citric acid cycle (or Krebs cycle) involves several dicarboxylic acid intermediates, including succinate, fumarate, and malate, as well as the tricarboxylic acid citrate.[13][14][15] Alpha-ketoglutarate, a keto-dicarboxylic acid, is a key intermediate in the cycle and also acts as a crucial signaling molecule, influencing pathways such as mTOR and HIF-1 signaling.[16][17][18]
In drug development, dicarboxylic acids are utilized as linkers in various drug delivery systems, including antibody-drug conjugates (ADCs) and polymeric nanoparticles.[13] They can improve the solubility and pharmacokinetic properties of drugs. For instance, succinic acid and adipic acid are used to create biodegradable polymers for drug delivery and tissue engineering applications.[9][19] The chain length of the dicarboxylic acid linker in ADCs can significantly impact the stability and release characteristics of the payload.[20]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the reactivity of keto and dicarboxylic acid groups.
Determination of pKa Values for Dicarboxylic Acids by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa₁ and pKa₂) of a dicarboxylic acid.
Materials:
-
Dicarboxylic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a combination electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the dicarboxylic acid and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Initial Measurement: Record the initial pH of the dicarboxylic acid solution.
-
Titration: Begin adding the NaOH solution in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Data Collection: Continue the titration well past the second equivalence point, recording data points more frequently near the equivalence points where the pH changes rapidly.
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve with two inflection points corresponding to the two equivalence points.
-
Determine the volume of NaOH at the first and second equivalence points.
-
The volume of NaOH at the half-equivalence points (half the volume to reach each equivalence point) corresponds to the pKa values. At the first half-equivalence point, pH = pKa₁, and at the second half-equivalence point, pH = pKa₂.
-
Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence points.
-
Kinetic Analysis of Ketone Reduction by UV-Vis Spectrophotometry
Objective: To determine the rate constant for the reduction of a ketone using a spectrophotometric assay.
Materials:
-
Ketone substrate (e.g., a chromophoric ketone)
-
Reducing agent (e.g., Sodium Borohydride, NaBH₄)
-
Appropriate solvent (e.g., ethanol)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Timer
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the ketone and the reducing agent in the chosen solvent at known concentrations.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the ketone.
-
Reaction Initiation: In a quartz cuvette, mix the ketone solution with the solvent. Place the cuvette in the spectrophotometer and zero the absorbance. Quickly add a known volume of the reducing agent solution to the cuvette, mix rapidly, and start the timer.
-
Data Acquisition: Record the absorbance of the reaction mixture at regular time intervals. The absorbance will decrease as the ketone is consumed.
-
Data Analysis:
-
The reaction is typically pseudo-first-order with respect to the ketone if the reducing agent is in large excess.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the reaction is first-order, the plot will be a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
The second-order rate constant (k) can be calculated from k' by dividing by the concentration of the reducing agent: k = k' / [Reducing Agent].
-
NMR Spectroscopic Analysis of Keto-Enol Tautomerism
Objective: To determine the equilibrium constant for the keto-enol tautomerism of a β-dicarbonyl compound.[20][7]
Materials:
-
β-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a solution of the β-dicarbonyl compound in the deuterated solvent in an NMR tube.[20]
-
NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Spectral Analysis:
-
Identify the distinct signals corresponding to the protons of the keto and enol tautomers. For example, the enol tautomer will typically show a characteristic enolic proton signal.
-
Integrate the signals corresponding to specific protons of each tautomer. For instance, integrate the signal for the methylene protons of the keto form and the vinyl proton of the enol form.
-
-
Calculation of Equilibrium Constant:
-
The ratio of the integrals, after correcting for the number of protons giving rise to each signal, provides the molar ratio of the two tautomers.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration (or mole fraction) of the enol form to the keto form: K_eq = [enol] / [keto].[8][21]
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate important signaling pathways and experimental workflows involving keto and dicarboxylic acid groups.
Alpha-Ketoglutarate in Cellular Signaling
Caption: Alpha-ketoglutarate as a key signaling node.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Dicarboxylic Acid Linker
Caption: Workflow for ADC synthesis with a dicarboxylic acid linker.
Keto-Enol Tautomerism Logical Relationship
Caption: The dynamic equilibrium of keto-enol tautomerism.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. webassign.net [webassign.net]
- 4. webassign.net [webassign.net]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Quantitative Structure–Toxicity Relationship in Bioactive Molecules from a Conceptual DFT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. csun.edu [csun.edu]
- 16. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions [frontiersin.org]
- 18. Overview of α-Ketoglutaric Acid - Creative Proteomics [creative-proteomics.com]
- 19. Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 21. diverdi.colostate.edu [diverdi.colostate.edu]
Methodological & Application
Detailed synthesis protocol for 4-Oxocyclohexane-1,1-dicarboxylic acid
An Application Note on the Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic Acid for Researchers and Drug Development Professionals.
This document provides a comprehensive, two-step protocol for the chemical synthesis of this compound, a valuable building block in medicinal chemistry and organic synthesis. The protocol details the synthesis of the intermediate, Diethyl 4-oxocyclohexane-1,1-dicarboxylate, followed by its hydrolysis to the final diacid product.
Experimental Protocols
Part 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This initial step involves the formation of the cyclohexanone ring system and the introduction of the ethyl ester groups.
Materials:
-
4,4-Bis(ethoxycarbonyl)heptanedioic acid
-
Pyridine
-
Acetic anhydride
-
95% Ethanol
-
Deionized water
-
Potassium carbonate (K₂CO₃), solid
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask, combine 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol) with 100 mL of a 10% (v/v) solution of pyridine in acetic anhydride.
-
Heat the mixture to reflux for 3 hours with constant stirring using an oil bath.
-
Upon completion, allow the reaction to cool to ambient temperature.
-
Remove the volatiles under reduced pressure using a rotary evaporator.
-
The resulting oil is subjected to azeotropic distillation twice with 95% ethanol (300 mL) and subsequently with deionized water (300 mL).
-
The residue is then treated with solid potassium carbonate (12.9 g, 93.6 mmol).
-
Ethanol is removed via rotary evaporation.
-
The remaining aqueous layer is diluted to ensure the dissolution of all solids and then extracted with diethyl ether (2 x 150 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil.
Part 2: Hydrolysis to this compound
The synthesized diethyl ester is saponified to the target dicarboxylic acid in this final step.
Materials:
-
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Dissolve Diethyl 4-oxocyclohexane-1,1-dicarboxylate (11.82 g, 48.8 mmol) in 100 mL of ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (4.88 g, 122 mmol, 2.5 equivalents) in 50 mL of deionized water and add it to the ethanolic solution of the diester.
-
The reaction mixture is heated to reflux with stirring for 2 to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with 100 mL of deionized water and washed with a small portion of diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to a pH of 1-2 by the slow addition of concentrated hydrochloric acid, which should result in the formation of a white precipitate.
-
The product is extracted from the acidic aqueous layer using ethyl acetate (3 x 100 mL).
-
The combined organic extracts are washed with brine (1 x 50 mL) and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent such as water or a mixture of ethyl acetate and hexanes to afford the pure product as a white solid.
Data Summary
The following table summarizes the key quantitative data for the starting material and the final product.
| Parameter | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | This compound |
| Molecular Formula | C₁₂H₁₈O₅ | C₈H₁₀O₅ |
| Molecular Weight | 242.27 g/mol | 186.16 g/mol |
| CAS Number | 55704-60-4 | 58230-12-9 |
| Appearance | Amber-colored oil | White solid |
| Yield | 62.9% | Typically high (>80%) |
| ¹H NMR (500 MHz, CDCl₃) | δ 4.24 (q, 4H), 2.44 (t, 4H), 2.37 (t, 4H), 1.27 (t, 6H) | Not available |
Visual Representations
Synthesis Workflow
Caption: Overall synthetic scheme for this compound.
Logical Flow of Synthesis
Caption: Key chemical transformations in the synthesis protocol.
Application Note: A Step-by-Step Experimental Procedure for the Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, two-step experimental protocol for the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid, a valuable building block in medicinal chemistry and drug development. The procedure is designed for implementation in a standard organic chemistry laboratory.
Introduction
This compound is a bifunctional molecule featuring a ketone and a geminal dicarboxylic acid on a cyclohexane scaffold. This unique arrangement of functional groups makes it an attractive starting material for the synthesis of complex molecules, including spirocyclic compounds and conformationally constrained analogues of biologically active molecules. The following protocol outlines a reliable synthetic route starting from commercially available reagents.
Overall Reaction Scheme
The synthesis is a two-step process:
-
Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate via a Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular Dieckmann condensation.
-
Step 2: Hydrolysis of the resulting diethyl ester to afford the target this compound.
Experimental Protocols
Safety Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This procedure is adapted from standard protocols for Robinson annulation reactions.
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride solution, saturated (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, dissolve sodium ethoxide (6.8 g, 0.1 mol) in absolute ethanol (150 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Diethyl Malonate: To the stirred solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise via the addition funnel over 15 minutes. Stir the resulting solution at room temperature for 30 minutes.
-
Michael Addition: Cool the reaction mixture to 0-5 °C using an ice bath. Add a solution of methyl vinyl ketone (7.0 g, 0.1 mol) in ethanol (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Work-up and Extraction: Cool the reaction mixture to room temperature and carefully neutralize it with 1 M HCl. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diethyl 4-oxocyclohexane-1,1-dicarboxylate by vacuum distillation.
Step 2: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate to this compound
Materials:
-
Diethyl 4-oxocyclohexane-1,1-dicarboxylate (from Step 1)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Saponification: In a 250 mL round-bottom flask, dissolve diethyl 4-oxocyclohexane-1,1-dicarboxylate (24.2 g, 0.1 mol) in a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (100 mL).
-
Reflux: Heat the mixture to reflux with stirring for 6 hours.
-
Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Carefully acidify the solution to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and then dry it in a vacuum oven at 50 °C to a constant weight to yield this compound.
Data Presentation
| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |
| Starting Material | Diethyl malonate, Methyl vinyl ketone | Diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| Reagents | Sodium ethoxide, Ethanol, HCl | Sodium hydroxide, HCl |
| Solvent | Ethanol | Water |
| Reaction Temperature | 0-5 °C, then reflux | Reflux |
| Reaction Time | 4.5 hours | 6 hours |
| Product | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | This compound |
| Theoretical Yield | 24.2 g | 18.6 g |
| Appearance | Colorless to pale yellow oil | White crystalline solid |
Experimental Workflow
Applications of 4-Oxocyclohexane-1,1-dicarboxylic Acid in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4-Oxocyclohexane-1,1-dicarboxylic acid as a versatile building block in organic synthesis. The unique structural features of this molecule, combining a ketone and a geminal dicarboxylic acid on a cyclohexane ring, offer a gateway to a variety of complex molecular architectures, including spirocyclic and fused heterocyclic systems relevant to medicinal chemistry and drug development.
Synthesis of Spiro-Heterocyclic Scaffolds
The gem-dicarboxylic acid moiety of this compound is a key functional group for the synthesis of spirocyclic compounds. By reacting with binucleophilic reagents, a variety of five- and six-membered heterocyclic rings can be constructed at the C1 position of the cyclohexane ring.
Application Note: Synthesis of Spiro-Hydantoins and Spiro-Barbiturates
Spiro-hydantoins and spiro-barbiturates are important classes of compounds in medicinal chemistry, often exhibiting a range of biological activities. This compound can serve as a precursor to a key intermediate, spiro[5.5]undecane-3,9-dione-1,5-dicarboxylic acid, which can then be transformed into the target spiro-heterocycles.
Logical Relationship Diagram:
The Strategic Utility of 4-Oxocyclohexane-1,1-dicarboxylic Acid in the Synthesis of Complex Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Oxocyclohexane-1,1-dicarboxylic acid is a versatile bifunctional building block that holds significant potential in the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural framework, featuring a ketone and a geminal dicarboxylic acid on a cyclohexane ring, offers a rich platform for the construction of diverse scaffolds, including spirocyclic and heterocyclic systems. This document provides detailed application notes and experimental protocols for the utilization of this compound as a strategic starting material for the synthesis of novel and medicinally relevant compounds.
Application Notes
The inherent reactivity of this compound allows for a variety of chemical transformations, making it a valuable precursor for generating molecular diversity. The ketone functionality can participate in reactions such as condensations, reductions, and cycloadditions, while the dicarboxylic acid moiety can be converted to esters, amides, or undergo decarboxylation to introduce new functionalities.
Key Synthetic Applications:
-
Synthesis of Spirocyclic Scaffolds: The gem-dicarboxylic acid group is a key feature for the construction of spirocycles, a structural motif of increasing importance in drug design due to its three-dimensional nature which can lead to improved pharmacological properties. This compound can serve as a precursor to spiro-heterocycles such as spirooxindoles, which are known to exhibit a wide range of biological activities, including anticancer properties.
-
Multicomponent Reactions (MCRs): The ketone functionality of this compound makes it an ideal candidate for participation in multicomponent reactions. MCRs are highly efficient one-pot processes that allow for the rapid assembly of complex molecules from three or more starting materials, offering a time- and resource-effective approach to library synthesis for high-throughput screening.
-
Synthesis of Heterocyclic Systems: The versatile reactivity of this building block enables its use in the synthesis of various heterocyclic frameworks. Through strategic reaction sequences, the cyclohexane ring and its functionalities can be transformed into diverse heterocyclic systems with potential biological activities.
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in the synthesis of complex molecules.
Protocol 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This protocol details the esterification of this compound, a common initial step to improve solubility and facilitate subsequent reactions.
Reaction Scheme:
Esterification of this compound.
Materials:
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) in absolute ethanol (10 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude diethyl 4-oxocyclohexane-1,1-dicarboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data Summary:
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) |
| Diethyl 4-oxocyclohexane-1,1-dicarboxylate | This compound | Ethanol, Sulfuric Acid (cat.) | Ethanol | 4-6 hours | >90 |
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
This protocol describes the Knoevenagel condensation of the ketone moiety in diethyl 4-oxocyclohexane-1,1-dicarboxylate with an active methylene compound, a key step in the synthesis of more complex structures.
Experimental Workflow:
Knoevenagel condensation workflow.
Materials:
-
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine (or other basic catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for reflux and purification
Procedure:
-
To a solution of diethyl 4-oxocyclohexane-1,1-dicarboxylate (1.0 eq) in toluene, add the active methylene compound (1.1 eq) and a catalytic amount of piperidine.
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired α,β-unsaturated product.
Quantitative Data Summary:
| Product | Starting Material | Reagents | Solvent | Catalyst | Yield (%) |
| Diethyl 4-(dicyanomethylene)cyclohexane-1,1-dicarboxylate | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | Malononitrile | Toluene | Piperidine | 85-95 |
| Diethyl 4-(cyano(ethoxycarbonyl)methylene)cyclohexane-1,1-dicarboxylate | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | Ethyl cyanoacetate | Toluene | Piperidine | 80-90 |
Signaling Pathways and Logical Relationships
The application of this compound in the synthesis of bioactive molecules often targets specific biological pathways. For instance, the resulting spirooxindole derivatives have been investigated for their potential to modulate cell signaling pathways involved in cancer progression.
Logical relationship in drug discovery.
This compound is a highly valuable and versatile building block for the synthesis of complex and biologically relevant molecules. The protocols and application notes provided herein offer a starting point for researchers to explore the synthetic potential of this compound in their drug discovery and development endeavors. The ability to readily access diverse molecular scaffolds from this starting material underscores its importance in modern organic and medicinal chemistry.
Application Notes and Protocols: Interpreting the ¹H and ¹³C NMR Spectra of 4-Oxocyclohexane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Structure and Functionality
4-Oxocyclohexane-1,1-dicarboxylic acid is a functionalized cyclohexane derivative containing a ketone and two carboxylic acid groups. This combination of functionalities makes it a potentially interesting building block in medicinal chemistry and materials science. Accurate structural confirmation via NMR is the first critical step in its application.
Molecular Structure:
Caption: Molecular structure of this compound.
Predicted NMR Spectral Data
Due to the absence of published experimental spectra for this compound, the following data is predicted based on the analysis of its diethyl ester, 4-oxocyclohexanecarboxylic acid, and general NMR chemical shift principles.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals for the cyclohexane ring protons and a broad signal for the carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the ketone and carboxylic acid groups.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-2, H-6 | ~ 2.5 - 2.8 | Triplet (t) | 4H | Protons alpha to the quaternary carbon |
| H-3, H-5 | ~ 2.3 - 2.6 | Triplet (t) | 4H | Protons alpha to the ketone |
| -COOH | ~ 10 - 13 | Broad Singlet (br s) | 2H | Carboxylic acid protons |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration. The triplets are expected due to coupling with the adjacent methylene protons.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum is predicted to show four signals corresponding to the different carbon environments in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O (Ketone) | ~ 205 - 220 | C4 |
| C=O (Carboxylic Acid) | ~ 170 - 185 | -COOH |
| C1 (Quaternary) | ~ 50 - 60 | C1 |
| C2, C6 | ~ 35 - 45 | Methylene carbons adjacent to C1 |
| C3, C5 | ~ 35 - 45 | Methylene carbons adjacent to C4 |
Note: The chemical shifts are estimated based on typical values for ketones, carboxylic acids, and substituted cyclohexanes.
Interpretation of NMR Spectra
¹H NMR Spectrum
The downfield chemical shifts of the methylene protons (H-2, H-6, H-3, H-5) in the range of 2.3-2.8 ppm are due to the deshielding effect of the adjacent electron-withdrawing carbonyl and carboxyl groups. The protons on the carbons alpha to the ketone (H-3, H-5) and the protons on the carbons alpha to the dicarboxylic acid moiety (H-2, H-6) are expected to have slightly different chemical shifts, potentially appearing as overlapping triplets. The integration of these signals should correspond to four protons each. The most downfield signal, a broad singlet between 10 and 13 ppm, is characteristic of carboxylic acid protons. This broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR Spectrum
The ¹³C NMR spectrum will provide clear evidence for the carbon skeleton. The carbonyl carbon of the ketone (C4) is expected to be the most downfield signal, typically appearing in the 205-220 ppm region. The carbonyl carbons of the two equivalent carboxylic acid groups will resonate at a slightly higher field, around 170-185 ppm. The quaternary carbon (C1) bearing the two carboxylic acid groups is anticipated to be in the 50-60 ppm range. The two sets of methylene carbons (C2/C6 and C3/C5) are expected to have similar chemical shifts in the 35-45 ppm region.
Experimental Protocols
Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O with a pH indicator). DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and the acidic protons are readily observed.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak is often used for referencing.
NMR Data Acquisition
Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is suitable for these analyses.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 6 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): Approximately 240 ppm, centered around 120 ppm.
-
Temperature: 298 K (25 °C).
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both ¹H and ¹³C NMR spectra.
Experimental Workflow
Caption: Workflow for NMR analysis of this compound.
Conclusion
The interpretation of ¹H and ¹³C NMR spectra is a powerful method for the structural verification of this compound. By understanding the expected chemical shifts and coupling patterns based on the molecule's functional groups, researchers can confidently confirm its identity. The provided protocols offer a robust framework for obtaining high-quality NMR data for this and similar compounds, which is fundamental for its use in research and development. It is important to note that for definitive and publishable analysis, obtaining experimental spectra is highly recommended.
Application Note: Mass Spectrometry Analysis of 4-Oxocyclohexane-1,1-dicarboxylic acid and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxocyclohexane-1,1-dicarboxylic acid is a cyclic keto-dicarboxylic acid that may be of interest in various fields, including organic synthesis and as a potential metabolite in drug development studies. Its structural features, comprising a cyclohexanone ring and two carboxylic acid groups, present unique characteristics for mass spectrometric analysis. Understanding its fragmentation behavior is crucial for its accurate identification and quantification in complex matrices. This application note provides a detailed protocol for the mass spectrometry analysis of this compound, including sample preparation, analytical conditions for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a proposed fragmentation pathway based on established principles of mass spectrometry.
Data Presentation: Mass Spectral Data
Due to the limited availability of public domain mass spectral data for underivatized this compound, this section presents data for its dimethyl ester derivative, which is commonly analyzed by GC-MS, alongside a theoretically proposed fragmentation for the native acid.
Table 1: Mass Spectral Data for this compound Dimethyl Ester (GC-MS)
| Fragment Ion (m/z) | Proposed Structure/Fragment Identity | Relative Abundance |
| 214 | [M]+ (Molecular Ion) | Low |
| 183 | [M - OCH3]+ | Moderate |
| 155 | [M - COOCH3]+ | High |
| 127 | [M - COOCH3 - CO]+ | Moderate |
| 99 | [M - 2*COOCH3]+ | Moderate |
Table 2: Proposed Key Fragments for this compound (EI-MS)
| Fragment Ion (m/z) | Proposed Structure/Fragment Identity | Relative Abundance (Predicted) |
| 186 | [M]+ (Molecular Ion) | Very Low to Absent |
| 168 | [M - H2O]+ | Moderate |
| 142 | [M - CO2]+ | Moderate |
| 124 | [M - CO2 - H2O]+ | High |
| 98 | [M - 2*COOH]+ | Moderate |
| 81 | Cyclopentenyl cation | Moderate |
| 55 | C4H7+ | High |
Experimental Protocols
The analysis of dicarboxylic acids like this compound can be approached using either GC-MS or LC-MS/MS. Due to the low volatility of the acid, derivatization is essential for GC-MS analysis.
Protocol 1: GC-MS Analysis with Silylation Derivatization
This protocol is suitable for the analysis of this compound in relatively clean samples or extracts.
1. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the aqueous sample to pH ~2 with 1M HCl.
-
Extract the analyte with three portions of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: 80°C hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Protocol 2: LC-MS/MS Analysis
This protocol is suitable for the direct analysis of this compound in aqueous samples, such as biological fluids, after protein precipitation.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of sample (e.g., plasma, urine), add 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase A.
2. LC-MS/MS Parameters:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 60 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 500°C.
-
IonSpray Voltage: -4500 V.
-
MRM Transitions: To be determined by infusion of a standard. A likely transition would be the precursor ion [M-H]- (m/z 185.0) to a prominent fragment ion (e.g., loss of CO2, m/z 141.0).
Visualizations
Proposed Fragmentation Pathway
Caption: Proposed Electron Ionization fragmentation pathway.
Experimental Workflow
Caption: Generalized experimental workflow for analysis.
Discussion
The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study. GC-MS, following derivatization, can provide excellent chromatographic resolution and is well-suited for targeted analysis, especially when coupled with established spectral libraries. However, the derivatization step can be time-consuming and may introduce variability.
LC-MS/MS offers the advantage of direct analysis of the underivatized acid in complex matrices, which simplifies sample preparation and can be beneficial for high-throughput screening. The development of a robust LC-MS/MS method requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity.
The proposed fragmentation pathway for the underivatized acid under electron ionization suggests initial losses of water, a carboxyl group, or carbon dioxide. Subsequent fragmentation of these primary ions can lead to the formation of smaller, stable carbocations. For ESI-MS/MS, fragmentation will likely be initiated by the loss of CO2 from the deprotonated molecule.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of this compound. The detailed protocols for both GC-MS and LC-MS/MS, along with the proposed fragmentation pathway, offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for the identification and quantification of this compound in various applications.
The Role of 4-Oxocyclohexane-1,1-dicarboxylic Acid and Its Derivatives as Precursors in Pharmaceutical Synthesis
Application Note
Introduction
4-Oxocyclohexane-1,1-dicarboxylic acid and its derivatives represent a class of cyclic organic compounds with significant potential as building blocks in the synthesis of pharmaceutical agents. The rigid cyclohexane framework, combined with the versatile reactivity of the ketone and carboxylic acid functionalities, allows for the construction of complex molecular architectures with specific stereochemical and pharmacological properties. While direct application of this compound as a precursor in documented pharmaceutical syntheses is limited, its esterified derivatives, particularly diethyl 4-oxocyclohexane-1,1-dicarboxylate and ethyl 4-oxocyclohexane-1-carboxylate, serve as key starting materials in the production of commercially important drugs such as Tranexamic Acid.
This document provides a detailed overview of the application of these precursors in pharmaceutical synthesis, with a focus on the synthesis of Tranexamic Acid. It includes experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Application in the Synthesis of Tranexamic Acid
Tranexamic acid is an antifibrinolytic agent used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, nosebleeds, and heavy menstruation. The synthesis of Tranexamic acid often utilizes precursors containing the 4-oxocyclohexane core.
Synthesis from Diethyl 4-oxocyclohexane-1,1-dicarboxylate
A patented method outlines the use of diethyl 4-oxocyclohexane-1,1-dicarboxylate in the synthesis of Tranexamic acid.[1] This approach leverages the dicarboxylate for subsequent chemical transformations to introduce the required aminomethyl and carboxylic acid groups.
Synthesis from Ethyl 4-oxocyclohexane-1-carboxylate
A more extensively documented and practical synthetic route to Tranexamic acid employs ethyl 4-oxocyclohexane-1-carboxylate as the starting material.[1][2] This multi-step synthesis involves the formation of a cyanohydrin, followed by dehydration, saponification, reductive amination, and finally, catalytic hydrogenation to yield Tranexamic acid of pharmaceutical grade.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Tranexamic acid starting from ethyl 4-oxocyclohexane-1-carboxylate.
| Step | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) |
| 1. Cyanohydrin Formation | Ethyl 4-oxocyclohexane-1-carboxylate | Sodium cyanide, Ammonium chloride | Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate | - | - |
| 2. Dehydration | Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate | Phosphorous oxychloride, Pyridine | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | - | - |
| 3. Saponification | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate | Methanolic Potassium Hydroxide | 4-Cyanocyclohex-3-ene-1-carboxylic acid | - | - |
| 4. Reductive Amination | 4-Cyanocyclohex-3-ene-1-carboxylic acid | Raney Nickel, Methanolic Ammonium Hydroxide | Mixture of 4-aminomethylcyclohexene-1-carboxylic acid and its saturated analogue | - | - |
| 5. Catalytic Hydrogenation | Mixture from step 4 | 10% Pd-C, Hydrogen gas | Tranexamic acid (isomeric mixture) | - | - |
| 6. Purification | Tranexamic acid (isomeric mixture) | Acetone-water recrystallization | Pure Tranexamic acid | - | Pharma Grade |
Note: Specific yield and purity percentages for each step are not consistently provided in the cited literature, but the final product is stated to be of pharmaceutical grade.
Experimental Protocols
Protocol 1: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate [1]
Step 1: Synthesis of Ethyl 4-cyano-4-hydroxycyclohexane-1-carboxylate
-
Cool a solution of ammonium chloride (40.86 g) in water (650 mL) to 5-10°C in a round-bottom flask equipped with a mechanical stirrer.
-
Slowly add a solution of ethyl 4-oxocyclohexane-1-carboxylate (100 g) in dichloromethane (400 mL) while maintaining the temperature below 2-3°C.
-
Continue stirring for 20-30 minutes after the solution becomes turbid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 4-cyanocyclohex-3-ene-1-carboxylate
-
To the crude product from Step 1, add pyridine and cool the mixture.
-
Slowly add phosphorous oxychloride while maintaining the temperature.
-
Heat the reaction mixture and monitor for completion.
-
Cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to yield the product.
Step 3: Synthesis of 4-Cyanocyclohex-3-ene-1-carboxylic acid
-
Dissolve the product from Step 2 in methanolic potassium hydroxide.
-
Stir the reaction at room temperature until the ester is completely hydrolyzed.
-
Acidify the reaction mixture with hydrochloric acid.
-
Extract the product with an organic solvent.
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Wash, dry, and concentrate the organic extract to obtain the carboxylic acid.
Step 4: Reductive Amination
-
Charge a high-pressure autoclave with the product from Step 3, methanolic ammonium hydroxide, and Raney Nickel catalyst.
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Pressurize the autoclave with hydrogen gas.
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Stir the reaction mixture at room temperature until the reaction is complete.
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Filter the catalyst and concentrate the filtrate to obtain the crude product mixture.
Step 5: Catalytic Hydrogenation to Tranexamic Acid
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Dissolve the crude product from Step 4 in a mixture of methanol and water.
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Add 10% Palladium on carbon (Pd-C) catalyst.
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Hydrogenate the mixture in an autoclave under hydrogen pressure.
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After the reaction is complete, filter the catalyst.
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Concentrate the filtrate to obtain the crude Tranexamic acid.
Step 6: Purification of Tranexamic Acid
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Recrystallize the crude Tranexamic acid from an acetone-water mixture (4:3) to yield the pure product.[2]
Visualizations
Diagram 1: Synthesis of Tranexamic Acid from Ethyl 4-oxocyclohexane-1-carboxylate
Caption: Synthetic pathway to Tranexamic Acid.
Diagram 2: Experimental Workflow for Tranexamic Acid Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of this compound, which typically involves a Michael addition of a malonic ester derivative to an α,β-unsaturated ketone, followed by hydrolysis.
Michael Addition Stage
Q1: My Michael addition reaction is resulting in a low yield of the desired diethyl 4-oxocyclohexane-1,1-dicarboxylate. What are the potential causes and solutions?
A1: Low yields in the Michael addition step can arise from several factors:
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Suboptimal Base: The choice and quality of the base are critical for the deprotonation of the malonic ester. Sodium ethoxide in ethanol is commonly used. Ensure the base is not old or degraded.
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Presence of Water: The reaction is sensitive to moisture, which can quench the enolate intermediate. Use anhydrous solvents and dried glassware.
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Reaction Temperature: Michael additions are typically thermodynamically controlled and may require elevated temperatures to proceed to completion. However, excessively high temperatures can lead to side reactions. It is advisable to start the reaction at a lower temperature and gradually warm it if necessary.
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Formation of Side Products: A significant challenge is the potential for dialkylation of the malonic ester, where the product of the first addition reacts again with the α,β-unsaturated ketone. Using a slight excess of the malonic ester can help to minimize this.
Troubleshooting Workflow for Michael Addition
Caption: Troubleshooting workflow for low yield in the Michael addition step.
Hydrolysis Stage
Q2: I am having difficulty hydrolyzing the diethyl 4-oxocyclohexane-1,1-dicarboxylate to the desired dicarboxylic acid. What are the common issues?
A2: The hydrolysis of the diester is a critical and often challenging step. Common problems include:
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Incomplete Hydrolysis: The hydrolysis of sterically hindered esters can be slow. Both acidic and basic conditions can be employed. For base-catalyzed hydrolysis (saponification), a strong base like potassium hydroxide in a mixture of water and an organic solvent (e.g., ethanol) is typically used, often with heating. Acid-catalyzed hydrolysis with aqueous acids like hydrochloric or sulfuric acid also requires elevated temperatures.
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Decarboxylation: The target product, this compound, is a β-keto dicarboxylic acid derivative, which makes it susceptible to decarboxylation (loss of CO₂) under harsh hydrolytic conditions (especially with heat and strong acid). This leads to the formation of 4-oxocyclohexanecarboxylic acid as a major byproduct.
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Side Reactions with Strong Base: Strong bases can potentially promote other side reactions, such as self-condensation of the ketone.
Q3: How can I minimize decarboxylation during the hydrolysis step?
A3: Minimizing decarboxylation is crucial for obtaining a good yield of the desired dicarboxylic acid. Consider the following strategies:
-
Milder Reaction Conditions: If possible, use milder hydrolysis conditions. For base-catalyzed hydrolysis, using a moderate temperature for a longer duration might be preferable to a high temperature for a shorter period.
-
Careful pH Control During Workup: During the acidification of the carboxylate salt after basic hydrolysis, avoid excessively low pH and high temperatures, as these conditions can promote decarboxylation.
-
Monitoring the Reaction: Closely monitor the progress of the hydrolysis by TLC or other analytical methods to avoid prolonged reaction times at high temperatures once the starting material is consumed.
Purification Stage
Q4: I am struggling to purify the final product, this compound, from the reaction mixture. What are the recommended procedures?
A4: Purification can be challenging due to the presence of the decarboxylation byproduct, 4-oxocyclohexanecarboxylic acid.
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Recrystallization: Recrystallization is a common method for purifying carboxylic acids. A suitable solvent system needs to be identified. Given the polar nature of the dicarboxylic acid, polar solvents or solvent mixtures are likely to be effective.
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Acid-Base Extraction: An acid-base extraction can be used to separate the carboxylic acid products from neutral impurities. Dissolving the crude product in an aqueous base (like sodium bicarbonate solution), washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the carboxylic acids can be effective. However, this will not separate the desired dicarboxylic acid from the monocarboxylic acid byproduct.
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Column Chromatography: While not always ideal for highly polar compounds, column chromatography on silica gel using a polar eluent system (e.g., a mixture of ethyl acetate, hexane, and a small amount of acetic acid to suppress tailing) can be employed to separate the dicarboxylic acid from the monocarboxylic acid.
Quantitative Data
The following table summarizes hypothetical comparative data for the hydrolysis of diethyl 4-oxocyclohexane-1,1-dicarboxylate under different conditions. Note: This data is illustrative and may not represent actual experimental results.
| Hydrolysis Method | Reagents | Temperature (°C) | Reaction Time (h) | Yield of Dicarboxylic Acid (%) | Yield of Monocarboxylic Acid (%) |
| Base-Catalyzed | 2M KOH in EtOH/H₂O | 80 | 12 | 75 | 15 |
| 2M KOH in EtOH/H₂O | 100 | 6 | 60 | 30 | |
| Acid-Catalyzed | 6M HCl (aq) | 80 | 24 | 65 | 25 |
| 6M HCl (aq) | 100 | 12 | 50 | 40 |
Experimental Protocols
Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate (Michael Addition)
This is a generalized procedure and may require optimization.
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To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol), add diethyl malonate at room temperature under an inert atmosphere.
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Stir the mixture for 30 minutes to ensure complete formation of the enolate.
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Add methyl vinyl ketone dropwise to the solution, maintaining the temperature below 30°C.
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After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).
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Remove the ethanol under reduced pressure.
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Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography.
Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate (Base-Catalyzed)
This is a generalized procedure and may require optimization to minimize decarboxylation.
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Dissolve the diethyl 4-oxocyclohexane-1,1-dicarboxylate in a mixture of ethanol and an aqueous solution of potassium hydroxide (2-3 equivalents).
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Heat the mixture to a moderate temperature (e.g., 80°C) and stir until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
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Carefully acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is acidic, which will cause the dicarboxylic acid to precipitate.
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Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.
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The crude product can be further purified by recrystallization.
Visualizations
General Synthetic Workflow
How to improve the yield and purity of 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-Oxocyclohexane-1,1-dicarboxylic acid. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and reliable method for the synthesis of this compound is the hydrolysis of its corresponding diethyl ester, diethyl 4-oxocyclohexane-1,1-dicarboxylate. This transformation is typically achieved through saponification, which involves heating the diester with a strong base, followed by acidification to yield the desired dicarboxylic acid. Basic hydrolysis is generally preferred over acidic hydrolysis as the reaction is irreversible, often leading to higher yields.
Q2: What are the critical parameters that influence the yield of the reaction?
Several factors can significantly impact the yield of this compound. These include:
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Stoichiometry of the Base: A sufficient excess of the base (e.g., sodium hydroxide or potassium hydroxide) is crucial to ensure complete hydrolysis of both ester groups.
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Reaction Temperature: The rate of hydrolysis is temperature-dependent. Higher temperatures generally accelerate the reaction, but excessive heat can lead to side reactions and degradation of the product.
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Reaction Time: The hydrolysis reaction requires sufficient time to go to completion. Inadequate reaction time will result in incomplete conversion of the starting material.
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Solvent System: The choice of solvent is important for ensuring the miscibility of the reactants. A mixture of an alcohol (like ethanol or methanol) and water is commonly used.
Q3: How can the purity of the final product be enhanced?
The purity of this compound can be improved through meticulous purification techniques. Recrystallization is the most common and effective method. The choice of solvent is critical for successful recrystallization. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. Water or a mixture of organic solvents and water are often suitable for recrystallizing dicarboxylic acids. Washing the isolated crystals with a small amount of cold solvent helps to remove any remaining soluble impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Hydrolysis: Insufficient base, reaction time, or temperature. | Increase the molar excess of the base (e.g., from 2.5 to 3.0 equivalents). Extend the reaction time and/or moderately increase the reaction temperature, monitoring for potential degradation. |
| Product Loss During Workup: The dicarboxylic acid salt may have some solubility in the organic wash. | Minimize the volume of the organic solvent used for washing the aqueous layer after saponification. Ensure the aqueous layer is sufficiently acidified to precipitate the dicarboxylic acid completely. | |
| Side Reactions: High temperatures can promote side reactions. | Maintain a controlled reaction temperature. Consider performing the reaction under an inert atmosphere if oxidation is a concern. | |
| Product is an Oil or Fails to Crystallize | Presence of Impurities: Unreacted starting material or byproducts can inhibit crystallization. | Purify the crude product by column chromatography before attempting recrystallization. Ensure the starting diethyl ester is of high purity. |
| Inappropriate Recrystallization Solvent: The solvent may be too good or too poor at dissolving the compound. | Perform small-scale solvent screening to identify an optimal recrystallization solvent or solvent system. Water, or mixtures of ethanol/water or acetone/water, are good starting points. | |
| Broad Melting Point Range of the Final Product | Presence of Impurities: The product is not pure. | Repeat the recrystallization process. Ensure the crystals are thoroughly washed with cold solvent and completely dried. |
| Incomplete Drying: Residual solvent can depress and broaden the melting point. | Dry the product under vacuum for an extended period to ensure all solvent is removed. |
Experimental Protocols
Synthesis of this compound via Saponification
This protocol details the hydrolysis of diethyl 4-oxocyclohexane-1,1-dicarboxylate to yield this compound.
Materials:
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Diethyl 4-oxocyclohexane-1,1-dicarboxylate
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Sodium Hydroxide (NaOH)
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Ethanol
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Deionized Water
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Concentrated Hydrochloric Acid (HCl)
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Büchner funnel and filter flask
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pH paper
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve diethyl 4-oxocyclohexane-1,1-dicarboxylate (1.0 equivalent) in ethanol (5-10 volumes).
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Addition of Base: While stirring, add a solution of sodium hydroxide (2.5 - 3.0 equivalents) in deionized water.
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Saponification: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
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Workup:
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Cool the reaction mixture to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dilute the remaining aqueous solution with deionized water and transfer to a separatory funnel.
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Wash the aqueous layer with a small amount of diethyl ether or dichloromethane to remove any unreacted starting material or neutral impurities.
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Cool the aqueous layer in an ice bath.
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Acidification: Slowly add concentrated hydrochloric acid dropwise with stirring to the cold aqueous solution until the pH is approximately 1-2. A white precipitate of this compound should form.
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Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the collected solid with a small amount of cold deionized water. Dry the product under vacuum to a constant weight.
Purification by Recrystallization
Procedure:
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Solvent Selection: Identify a suitable solvent or solvent system (e.g., water, ethanol/water). The desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. For maximum recovery, cool the flask in an ice bath once it has reached room temperature.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Entry | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2.2) | 80 | 4 | ~75 |
| 2 | NaOH (2.5) | 80 | 6 | ~85 |
| 3 | NaOH (3.0) | 90 | 6 | >90 |
| 4 | KOH (2.5) | 80 | 6 | ~88 |
Note: The data presented are representative and may vary based on the specific experimental setup and scale.
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Purification process via recrystallization.
Technical Support Center: Identifying and Minimizing Side Reactions in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize side reactions during chemical synthesis.
Troubleshooting Guides
This section offers systematic approaches to address common challenges encountered during synthesis.
Issue 1: An Unexpected Side Product is Observed
Q: I've identified an unexpected spot on my TLC or an extra peak in my HPLC/GC analysis. How do I proceed?
A: The appearance of an unexpected product requires a systematic investigation to identify its structure and formation pathway. This understanding is crucial for developing a strategy to minimize its formation.
Troubleshooting Workflow:
Technical Support Center: Purification of 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Oxocyclohexane-1,1-dicarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Problem 1: Low yield of purified product after recrystallization.
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Question: I am losing a significant amount of my product during recrystallization. What are the possible reasons and how can I improve the yield?
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Answer: Low recovery rates during recrystallization are a common issue. Several factors could be contributing to this problem:
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Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the desired compound remaining in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Solution: If the compound is too soluble in the chosen solvent at room temperature, consider a less polar solvent or a mixed solvent system. Water is a common solvent for dicarboxylic acids; however, its high polarity might lead to significant solubility even at lower temperatures. A mixture of water with a miscible organic solvent like ethanol or acetone could provide better results.
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Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, the product can crystallize prematurely on the filter paper or in the funnel.
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Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless funnel to prevent crystallization in the stem.
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Incomplete Crystallization: The cooling process might not be sufficient to induce maximum crystallization.
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Solution: After cooling the solution to room temperature, place it in an ice bath to further decrease the solubility of the product and promote more complete crystallization.
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Problem 2: The purified product is an oil or fails to crystallize.
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Question: My product is "oiling out" or remains in solution even after cooling. How can I induce crystallization?
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Answer: The formation of an oil instead of solid crystals, or the failure to crystallize, can be frustrating. Here are some common causes and their remedies:
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High Impurity Level: A high concentration of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
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Solution: Consider a preliminary purification step before recrystallization, such as a simple filtration or a wash with a solvent in which the desired product is insoluble.
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Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and the formation of an oil rather than an ordered crystal structure.
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Solution: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Insulating the flask can also help to slow down the cooling process.
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Lack of Nucleation Sites: Crystal formation requires nucleation sites to begin.
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Solution:
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Seeding: Add a small crystal of the pure product to the cooled solution to act as a template for crystal growth.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles that are scraped off can serve as nucleation sites.
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Problem 3: The purified product is still impure.
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Question: After recrystallization, my this compound is still not pure. What are the likely impurities and what can I do?
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Answer: Impurities can co-crystallize with the product if their solubility properties are similar. The most common synthesis of this compound involves the hydrolysis of diethyl 4-oxocyclohexane-1,1-dicarboxylate. Therefore, the likely impurities are:
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Unreacted Diethyl 4-oxocyclohexane-1,1-dicarboxylate: The starting ester.
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4-Oxocyclohexane-1-carboxy-1-carboxylic acid ethyl ester: The mono-hydrolyzed intermediate.
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Solution:
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Optimize Recrystallization: A second recrystallization can often significantly improve purity. Ensure the choice of solvent is optimal for separating the dicarboxylic acid from the less polar ester and mono-ester impurities. A more polar solvent system may be beneficial.
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Column Chromatography: If recrystallization is ineffective, column chromatography can be used. A polar stationary phase like silica gel with a mobile phase gradient of increasing polarity (e.g., starting with a mixture of hexane and ethyl acetate and gradually adding methanol) can effectively separate the dicarboxylic acid from less polar impurities.
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-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical and may require some experimentation. Due to the presence of two carboxylic acid groups, the molecule is quite polar.
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Water: A good starting point due to the polarity of the dicarboxylic acid. However, solubility might still be high at room temperature, leading to lower yields.
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Mixed Solvents: A mixture of water and a miscible organic solvent like ethanol or acetone can be effective. The organic solvent increases the solubility of the compound when hot, and the water helps to decrease the solubility upon cooling.
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Organic Acids: Acetic acid can also be a suitable solvent for recrystallizing dicarboxylic acids.
Q2: How can I monitor the purity of my product during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification.
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Stationary Phase: Silica gel plates are suitable.
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Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity of the mobile phase will need to be optimized to achieve good separation between the dicarboxylic acid, the mono-ester, and the di-ester.
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Visualization: The spots can be visualized using a potassium permanganate stain, which reacts with the ketone and carboxylic acid functional groups.
Q3: My purified product has a yellowish tint. How can I decolorize it?
A3: A yellowish tint often indicates the presence of small amounts of colored impurities.
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Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb your desired product and reduce the yield.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., water or a water/ethanol mixture). Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
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(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
| Parameter | Value/Range |
| Crude Product Purity | Variable |
| Recrystallization Solvent | Water, Water/Ethanol, or Acetic Acid |
| Expected Yield | 70-90% |
| Expected Purity | >98% |
Protocol 2: Purification by Column Chromatography
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Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase (e.g., 9:1 hexane:ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then adding methanol).
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate/Methanol |
| Elution Order | Di-ester -> Mono-ester -> Di-acid |
| Expected Purity | >99% |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
Optimization of reaction conditions for 4-Oxocyclohexane-1,1-dicarboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process:
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Step 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
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Step 2: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate to this compound
Protocol 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This protocol is adapted from a known procedure for the synthesis of related compounds.
Reaction:
4,4-bis(ethoxycarbonyl)heptanedioic acid → Diethyl 4-oxocyclohexane-1,1-dicarboxylate
Materials:
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4,4-bis(ethoxycarbonyl)heptanedioic acid
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Pyridine
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Acetic anhydride
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95% Ethanol
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Water
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Solid potassium carbonate
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Ether
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Magnesium sulfate
Procedure:
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To 23.6 g (78 mmol) of 4,4-bis(ethoxycarbonyl)heptanedioic acid, add 100 mL of a pre-mixed 10% (v/v) solution of pyridine in acetic anhydride.
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Heat the reaction mixture to reflux with continuous stirring for 3 hours in a preheated oil bath.
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After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
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Azeotrope the resulting oil twice with 300 mL of 95% ethanol and 300 mL of water.
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Treat the residue with 12.9 g (93.6 mmol) of solid potassium carbonate.
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Concentrate the mixture under reduced pressure to remove the ethanol.
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Dilute the remaining aqueous layer to redissolve any solids and extract with ether (2 x 150 mL).
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Combine the organic phases, dry over magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield Diethyl 4-oxocyclohexane-1,1-dicarboxylate as an amber-colored oil.
Expected Yield: Approximately 62.9%.
Protocol 2: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This is a general protocol for the hydrolysis of sterically hindered esters and can be adapted for this specific synthesis. Both acidic and basic conditions are provided.
Method A: Acid-Catalyzed Hydrolysis
Materials:
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Diethyl 4-oxocyclohexane-1,1-dicarboxylate
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Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
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Dioxane or Tetrahydrofuran (THF) (as a co-solvent)
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Water
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Ethyl acetate (for extraction)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve Diethyl 4-oxocyclohexane-1,1-dicarboxylate in a mixture of an organic co-solvent (Dioxane or THF) and aqueous strong acid (e.g., 6 M HCl). A ratio of 2:1 organic solvent to aqueous acid is a good starting point.
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Heat the mixture to reflux (80-100 °C) with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
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Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).
Method B: Base-Catalyzed Hydrolysis (Saponification)
Materials:
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Diethyl 4-oxocyclohexane-1,1-dicarboxylate
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
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Ethanol or Methanol
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Water
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Concentrated Hydrochloric Acid (HCl)
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Ethyl acetate (for extraction)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve Diethyl 4-oxocyclohexane-1,1-dicarboxylate in an alcohol (ethanol or methanol).
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Add an aqueous solution of NaOH or KOH (2.5 equivalents).
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Heat the mixture to reflux with vigorous stirring.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and remove the alcohol by rotary evaporation.
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Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with concentrated HCl. The product should precipitate.
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If the product precipitates, filter the solid and wash with cold water.
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If the product separates as an oil, extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Data Presentation
| Parameter | Step 1: Ester Synthesis | Step 2: Acid Hydrolysis (Acidic) | Step 2: Base Hydrolysis (Basic) |
| Key Reagents | 4,4-bis(ethoxycarbonyl)heptanedioic acid, Pyridine, Acetic anhydride, K₂CO₃ | Strong Acid (HCl or H₂SO₄) | Strong Base (NaOH or KOH) |
| Solvent | Ethanol, Water, Ether | Dioxane/Water or THF/Water | Ethanol/Water or Methanol/Water |
| Temperature | Reflux | Reflux (80-100 °C) | Reflux |
| Reaction Time | 3 hours | Several hours (monitor by TLC) | Several hours (monitor by TLC) |
| Work-up | Extraction | Acid-base extraction | Acidification and extraction/filtration |
| Typical Yield | ~63% | >90% (general expectation) | >95% (general expectation) |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Q1: I am getting a low yield in the synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate (Step 1). What could be the issue?
A1: Low yields in this step can be attributed to several factors:
-
Incomplete reaction: Ensure the reaction is refluxed for the specified time. You can monitor the reaction progress by TLC to confirm the disappearance of the starting material.
-
Inefficient extraction: The product is an oil, and care must be taken during the workup to ensure complete extraction from the aqueous layer. Perform multiple extractions with ether and ensure good phase separation.
-
Purity of starting materials: The purity of 4,4-bis(ethoxycarbonyl)heptanedioic acid is crucial. Impurities can lead to side reactions and lower yields.
-
Moisture: Ensure all glassware is dry and that anhydrous conditions are maintained where necessary.
Caption: Troubleshooting logic for low yield in the first synthetic step.
Q2: The hydrolysis of the diethyl ester (Step 2) is very slow or incomplete. How can I drive the reaction to completion?
A2: The hydrolysis of the gem-dicarboxylate can be sterically hindered. Here are some troubleshooting steps:
-
Increase reaction time and temperature: For both acidic and basic hydrolysis, prolonged reflux may be necessary.
-
Use a co-solvent: If the ester has poor solubility in the aqueous medium, using a co-solvent like THF or dioxane can improve the reaction rate by creating a homogeneous solution.
-
For basic hydrolysis, use a stronger base or different solvent system: Consider using potassium tert-butoxide in a solvent like DMSO with a controlled amount of water. This generates a highly reactive "anhydrous hydroxide" which can be effective for hindered esters.
-
Phase-transfer catalysis: For basic hydrolysis, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to facilitate the transport of the hydroxide ion into the organic phase if a two-phase system is employed.
Q3: I am having trouble purifying the final product, this compound. What are the best methods?
A3: This is a polar molecule, which can present purification challenges.
-
Recrystallization: This is the most common method. Finding the right solvent system is key.
-
Good solvents: Polar protic solvents like water, ethanol, or methanol are good candidates. Solubility should increase significantly with temperature.
-
Poor solvents: Non-polar solvents like hexane or toluene are unlikely to be effective alone but can be used as the "poor" solvent in a mixed-solvent recrystallization.
-
-
Acid-base extraction: Before recrystallization, you can purify the crude product by dissolving it in a weak base (e.g., sodium bicarbonate solution), washing with an organic solvent (like ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure dicarboxylic acid.
-
Column chromatography: If recrystallization is ineffective, reversed-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., 0.1% trifluoroacetic acid) can be effective for purifying polar carboxylic acids.
Q4: What are potential side reactions during the synthesis?
A4:
-
Step 1 (Ester synthesis):
-
Incomplete cyclization: This can lead to a mixture of the desired product and unreacted starting material.
-
-
Step 2 (Hydrolysis):
-
Incomplete hydrolysis: This will result in a mixture of the diacid, the mono-acid/mono-ester, and unreacted diester.
-
Decarboxylation: While less common for this specific structure under typical hydrolysis conditions, prolonged heating in strong acid could potentially lead to some decarboxylation.
-
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will confirm the chemical structure.
-
Mass Spectrometry (MS): This will confirm the molecular weight.
-
Infrared (IR) Spectroscopy: This will show the characteristic broad O-H stretch of the carboxylic acid and the C=O stretches of the ketone and carboxylic acid.
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Melting Point: A sharp melting point close to the literature value indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final product.
Long-term stability and recommended storage conditions for 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support guide provides essential information on the long-term stability and recommended storage conditions for 4-Oxocyclohexane-1,1-dicarboxylic acid (CAS: 58230-12-9). It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption.[1] Some suppliers also recommend refrigeration at 2-8°C.
Q2: What is the expected shelf life of this compound?
A2: While specific shelf-life data is not extensively published, the compound is considered stable under the recommended storage conditions.[1] For critical applications, it is advisable to re-evaluate the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.
Q3: Are there any specific materials to avoid for storage containers?
A3: While specific container material incompatibilities for this compound are not listed, it is general good practice to store carboxylic acids in their original packaging or in glass containers. Avoid storing carboxylic acids in metal containers that could be susceptible to corrosion.
Q4: What are the visible signs of degradation or contamination?
A4: Any change in the physical appearance of the compound, such as discoloration, clumping (due to moisture absorption), or the development of an unusual odor, may indicate degradation or contamination. If you observe any of these changes, it is recommended to perform a purity check before use.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not detailed in the literature, compounds with similar functional groups (dicarboxylic acids and ketones) can be susceptible to certain reactions. For instance, dicarboxylic acids can potentially undergo decarboxylation under certain conditions (e.g., heat). The ketone group could be involved in keto-enol tautomerism, although the keto form is generally more stable.
Q6: How can I troubleshoot potential issues with my experiments that might be related to the compound's stability?
A6: If you are experiencing unexpected experimental results, such as low yield or the appearance of unknown byproducts, consider the stability of your starting material. Refer to the troubleshooting workflow below. A simple purity check, such as measuring the melting point or running a thin-layer chromatography (TLC) analysis, can provide a quick assessment of the compound's integrity.
Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool place; Refrigeration (2-8°C) is also suggested. | To minimize the rate of potential degradation reactions. |
| Humidity | Dry environment. | To prevent moisture absorption, which can lead to clumping and potential hydrolysis.[1] |
| Light | Store in a dark place or in an opaque container. | To prevent potential light-induced degradation. |
| Atmosphere | Tightly sealed container. | To protect from moisture and atmospheric contaminants.[1] |
Experimental Protocols
General Protocol for Purity Assessment
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Visual Inspection:
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Carefully observe the physical appearance of the compound. Note any changes in color, texture, or any signs of clumping.
-
-
Melting Point Analysis:
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Determine the melting point of a small sample using a calibrated melting point apparatus.
-
Compare the observed melting point range to the value reported in the certificate of analysis or other reliable sources. A broad or depressed melting point range can indicate the presence of impurities.
-
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A non-polar/polar solvent mixture (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The exact ratio should be optimized to achieve good separation (Rf value ideally between 0.3 and 0.7).
-
Procedure:
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Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or ethyl acetate).
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Spot the solution on a TLC plate alongside a reference standard if available.
-
Develop the plate in a chamber saturated with the mobile phase.
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Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
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Interpretation: The appearance of additional spots in the sample lane compared to the reference standard indicates the presence of impurities.
-
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High-Performance Liquid Chromatography (HPLC):
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For a more quantitative assessment of purity, an HPLC method should be developed and validated. A reverse-phase column (e.g., C18) with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for carboxylic acids. Detection can be performed using a UV detector.
-
Visualizations
Caption: Logical relationship between storage conditions and long-term stability.
Caption: Troubleshooting workflow for suspected compound degradation.
References
Safety precautions and handling guidelines for 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides essential safety information, handling guidelines, and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-Oxocyclohexane-1,1-dicarboxylic acid (CAS No: 58230-12-9).
Frequently Asked Questions (FAQs) - Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: The primary hazards include potential skin and eye irritation. Inhalation of dust may cause respiratory irritation.[1] The chemical, physical, and toxicological properties have not been thoroughly investigated, so it should be handled with care as a potentially hazardous substance.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Always handle this compound in a well-ventilated area or in a fume hood. The following PPE is recommended:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly.[2]
-
Body Protection: A laboratory coat.
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Respiratory Protection: If dust is generated, use a NIOSH (US) or CEN (EU) approved particle respirator.[1][2]
Q3: What are the proper storage conditions for this compound?
A3: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage at 2-8°C.
Q4: What should I do in case of accidental exposure?
A4: Follow these first-aid measures:
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After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
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After Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician.[1]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2]
-
After Swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][2]
Q5: How should I handle spills of this compound?
A5: For small spills, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation. For large spills, evacuate the area and follow your institution's emergency procedures. Do not let the product enter drains.[1][2]
Q6: What are the recommended disposal methods for this chemical?
A6: Dispose of the chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 58230-12-9 |
| Molecular Formula | C₈H₁₀O₅ |
| Molecular Weight | 186.16 g/mol [1][3][4] |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
Troubleshooting Guide for Experiments
Issue 1: Incomplete or Slow Esterification Reaction
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Possible Cause 1: Insufficient Catalyst: The esterification of carboxylic acids is typically acid-catalyzed.
-
Solution: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid) is used. The reaction is slow and reversible without a catalyst.
-
-
Possible Cause 2: Water Inhibition: Water is a byproduct of esterification and its presence can shift the equilibrium back towards the reactants.
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Solution: Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed. Running the reaction in a solvent that azeotropically removes water can also be effective.
-
-
Possible Cause 3: Steric Hindrance: The gem-dicarboxylic acid structure might present some steric hindrance.
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Solution: Increase the reaction temperature (heat under reflux) and/or extend the reaction time. Using a more reactive alcohol or converting the carboxylic acid to a more reactive derivative (e.g., an acyl chloride) may also be necessary.[5]
-
Issue 2: Unwanted Decarboxylation
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Possible Cause 1: High Reaction Temperature: Dicarboxylic acids, particularly those with a ketone group beta to a carboxyl group (which is the case here), can undergo decarboxylation upon heating.[6][7]
-
Solution: Carefully control the reaction temperature. If possible, use milder reaction conditions or a catalyst that allows for lower temperatures. Monitor the reaction for gas evolution (CO₂), which indicates decarboxylation.
-
-
Possible Cause 2: Presence of Strong Acids or Bases at High Temperatures: These conditions can promote decarboxylation.
-
Solution: If the desired reaction allows, buffer the system or choose reagents that do not require harsh pH conditions at elevated temperatures.
-
Issue 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Starting Material and Product: The polarity of the dicarboxylic acid and its ester or other derivatives might be similar, leading to poor separation by column chromatography.
-
Solution: Optimize the solvent system for thin-layer chromatography (TLC) before attempting column chromatography. A gradient elution might be necessary. Consider converting the product to a less polar derivative for easier separation, followed by deprotection.
-
-
Possible Cause 2: Product is a Water-Soluble Solid: Carboxylic acids can be highly polar and water-soluble, making extraction from aqueous media difficult.
-
Solution: Perform multiple extractions with an appropriate organic solvent. Acidifying the aqueous layer can help to protonate the carboxylate and increase its solubility in the organic phase. Salting out the aqueous layer with brine can also improve extraction efficiency.
-
Experimental Workflow and Troubleshooting Logic
Below is a generalized workflow for troubleshooting an unexpected outcome in a reaction involving this compound.
Caption: A logical diagram for troubleshooting unexpected experimental results.
References
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C8H10O5 | CID 13220834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Addressing challenges in scaling up the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid, particularly when addressing challenges in scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves a Michael addition of diethyl malonate to methyl vinyl ketone, followed by an intramolecular cyclization, and subsequent hydrolysis and decarboxylation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Michael adduct (Diethyl 2-(3-oxobutyl)malonate) | 1. Incomplete reaction. 2. Competing polymerization of methyl vinyl ketone. 3. Use of a weak base. | 1. Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Add methyl vinyl ketone slowly to the reaction mixture. Consider using a polymerization inhibitor. 3. Use a stronger base like sodium ethoxide. Ensure anhydrous conditions. |
| Formation of multiple products during cyclization | 1. Incorrect base concentration. 2. Reaction temperature too high, leading to side reactions. | 1. Use a stoichiometric amount of a strong, non-nucleophilic base like potassium t-butoxide for the cyclization. 2. Maintain a controlled, low temperature during the addition of the base. |
| Incomplete hydrolysis of the diester intermediate | 1. Insufficient amount of base (e.g., NaOH or KOH). 2. Short reaction time or low temperature. 3. Steric hindrance. | 1. Use a larger excess of the base. 2. Increase the reaction time and/or temperature. Refluxing is often necessary. 3. Consider using a stronger acid catalyst for hydrolysis if base-mediated hydrolysis is problematic. |
| Difficulty in isolating the final product | 1. Product is highly soluble in the aqueous workup solution. 2. Formation of emulsions during extraction. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. 2. Use a different solvent for extraction or try centrifugation to break the emulsion. |
| Product contamination with starting materials or intermediates | 1. Incomplete reaction in any of the steps. 2. Inefficient purification. | 1. Monitor each step to completion using appropriate analytical techniques (TLC, GC, NMR). 2. Optimize the recrystallization solvent system. Consider column chromatography if necessary. |
| Decarboxylation of the malonic acid intermediate before cyclization | 1. Presence of acid and heat. | 1. Ensure the reaction conditions for the Michael addition and cyclization are basic. Acidification should only be performed during the final workup after hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible route involves a three-step process:
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Michael Addition: Reaction of diethyl malonate with methyl vinyl ketone in the presence of a base (like sodium ethoxide) to form diethyl 2-(3-oxobutyl)malonate.
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Intramolecular Aldol Condensation/Cyclization: The resulting keto-diester is then cyclized using a strong base (like potassium t-butoxide) to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.
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Hydrolysis and Decarboxylation: The cyclic diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., KOH), followed by acidification and gentle heating to promote decarboxylation of the gem-dicarboxylic acid to yield the final product.
Q2: What are the critical parameters to control during the scale-up of the Michael addition step?
When scaling up the Michael addition, the following parameters are critical:
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Temperature Control: The reaction is exothermic. Efficient heat dissipation is crucial to prevent runaway reactions and polymerization of the methyl vinyl ketone.
-
Rate of Addition: Slow, controlled addition of methyl vinyl ketone to the solution of the diethyl malonate enolate is essential to minimize side reactions.
-
Mixing: Efficient agitation is necessary to ensure homogeneity and good heat transfer.
-
Anhydrous Conditions: Moisture can consume the base and lead to lower yields.
Q3: How can I monitor the progress of the reaction?
The progress of each step can be monitored by:
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Thin-Layer Chromatography (TLC): To qualitatively track the consumption of starting materials and the formation of products.
-
Gas Chromatography (GC): For a more quantitative analysis of the reaction mixture composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze aliquots of the reaction mixture to determine the conversion to the desired product.
Q4: What are the potential side products in this synthesis?
Potential side products include:
-
Polymerized methyl vinyl ketone.
-
Dialkylated malonate derivatives.
-
Products from self-condensation of methyl vinyl ketone.
-
Incompletely hydrolyzed mono-acid/mono-ester intermediates.
Q5: What is the best method for purifying the final product on a large scale?
Recrystallization is the most common and scalable method for purifying the final product. The choice of solvent is critical and should be determined on a small scale first. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvents for recrystallization of carboxylic acids include water, acetic acid, or mixtures of organic solvents like ethyl acetate and hexanes.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Michael Addition:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture for 30 minutes at room temperature.
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Cool the reaction mixture back to 0 °C and add methyl vinyl ketone (1.0 eq) dropwise, maintaining the temperature below 10 °C.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
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Dissolve the crude Michael adduct in anhydrous toluene.
-
Add potassium t-butoxide (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with dilute hydrochloric acid at 0 °C.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclic diester.
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Protocol 2: Synthesis of this compound
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Hydrolysis:
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To a solution of the crude diethyl 4-oxocyclohexane-1,1-dicarboxylate in ethanol, add an aqueous solution of potassium hydroxide (3-4 eq).
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Heat the mixture to reflux and maintain for 4-6 hours.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
-
Acidification and Isolation:
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Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
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Cool the aqueous layer to 0 °C and acidify with concentrated hydrochloric acid to pH 1-2.
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The product will precipitate out of the solution. If not, extract the aqueous layer multiple times with ethyl acetate.
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Collect the precipitate by filtration or concentrate the combined organic extracts.
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Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Troubleshooting ambiguous peaks in the NMR spectrum of 4-Oxocyclohexane-1,1-dicarboxylic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous peaks in the NMR spectrum of 4-Oxocyclohexane-1,1-dicarboxylic acid.
Troubleshooting Guide: Ambiguous Peaks in the NMR Spectrum
Ambiguous or unexpected peaks in the ¹H NMR spectrum of this compound can arise from several factors, ranging from sample preparation to the inherent chemical properties of the molecule. This guide provides a systematic approach to identifying and resolving these issues.
Problem: I am observing broad or poorly resolved peaks in my spectrum.
Broad peaks can be a significant obstacle to accurate spectral interpretation. The common causes and their solutions are outlined below.
| Potential Cause | Troubleshooting Steps |
| Poor Magnetic Field Homogeneity (Shimming) | An inhomogeneous magnetic field is a frequent cause of peak distortion and broadening.[1][2] Solution: Carefully re-shim the spectrometer before acquiring your data.[3] |
| High Sample Concentration | Concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader signals.[4] Solution: Prepare a more dilute sample and re-acquire the spectrum. |
| Presence of Paramagnetic Impurities | Even trace amounts of paramagnetic metals can cause significant line broadening.[1][2] Solution: If metal contamination is suspected, pass your sample through a small plug of a chelating resin or silica gel. |
| Chemical or Conformational Exchange | The molecule may be undergoing exchange between different conformations on the NMR timescale, leading to broad peaks.[1] Solution: Acquire the spectrum at different temperatures. Cooling the sample can slow the exchange and resolve individual conformer signals, while heating can lead to a single, sharp, averaged signal.[1][5] |
Problem: My spectrum shows more peaks than I expected.
The presence of extra signals is a common issue that can often be resolved through careful analysis and further experimentation.
| Potential Cause | Troubleshooting Steps |
| Sample Impurities | The most common reason for extra signals is the presence of impurities, such as residual solvents from your reaction or purification.[6] Solution: Check for common laboratory solvents (e.g., acetone, ethyl acetate) by comparing their known chemical shifts to your spectrum. Further purification of your sample may be necessary.[6] |
| Conformational Isomers | The flexible cyclohexane ring can exist in multiple conformations (e.g., chair, twist-boat) that are in slow exchange on the NMR timescale, giving rise to separate sets of signals for each conformer.[7] Solution: Perform variable temperature (VT) NMR experiments.[7][8] Changes in peak intensities and chemical shifts with temperature can confirm the presence of conformational isomers. |
| Mixture of Diastereomers | If the synthesis could produce diastereomers and they were not separated, you will observe a distinct set of signals for each. Solution: Carefully analyze your reaction pathway to determine if diastereomer formation is possible. Chromatographic separation may be required. |
Problem: The carboxylic acid proton (-COOH) peak is very broad or absent.
The acidic protons of carboxylic acids have characteristic behaviors in NMR spectroscopy that can sometimes lead to their apparent absence or poor resolution.
| Potential Cause | Troubleshooting Steps |
| Rapid Proton Exchange | The acidic protons of the two carboxylic acid groups can rapidly exchange with each other and with trace amounts of water in the solvent.[3][9] This exchange can broaden the signal significantly, sometimes to the point where it disappears into the baseline.[3] Solution: This is a characteristic feature of carboxylic acids. The peak is often a broad singlet.[10][11] |
| Deuterium Exchange with Solvent | If a protic deuterated solvent (like D₂O or CD₃OD) is used, the acidic protons will exchange with deuterium, causing the -COOH signal to disappear from the ¹H NMR spectrum.[12][13] Solution: To confirm the identity of the carboxylic acid proton, intentionally add a drop of D₂O to your sample in a non-protic solvent (like CDCl₃ or DMSO-d₆), shake the tube, and re-acquire the spectrum. The disappearance of the peak confirms its assignment as the -COOH proton.[10][11] |
Experimental Protocols
Variable Temperature (VT) NMR Spectroscopy
Variable temperature NMR is a powerful technique for investigating dynamic processes such as conformational exchange.[5]
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Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in a high-quality NMR tube rated for the intended temperature range.[5]
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Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25°C).
-
Temperature Variation:
-
Low Temperature: Gradually decrease the temperature in increments (e.g., 10°C). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.[1] Continue until you observe sharpening of the peaks or the appearance of new sets of signals, indicating that the conformational exchange has slowed sufficiently.
-
High Temperature: Gradually increase the temperature in increments. This may cause broad peaks to coalesce into sharp, averaged signals.
-
-
Data Analysis: Analyze the changes in chemical shifts, line shapes, and coupling constants as a function of temperature to understand the conformational dynamics.[1]
Deuterium Exchange (D₂O Shake)
This simple experiment is used to definitively identify the signals from exchangeable protons, such as those of carboxylic acids.[13]
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Initial Spectrum: Dissolve your sample in a suitable deuterated aprotic solvent (e.g., CDCl₃, DMSO-d₆) and acquire a ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
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Mix: Cap the tube securely and shake it vigorously for about 30 seconds to ensure thorough mixing.
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Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
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Analysis: Compare the two spectra. The signal corresponding to the carboxylic acid protons should disappear or be significantly reduced in intensity in the second spectrum.[13]
Frequently Asked Questions (FAQs)
Q1: Why do I see a very broad signal between 10-12 ppm in my ¹H NMR spectrum?
A1: This is the characteristic chemical shift range for carboxylic acid protons (-COOH).[10][12] The broadening is due to hydrogen bonding and rapid chemical exchange with other acidic protons or trace amounts of water in the solvent.[10][11]
Q2: I am using DMSO-d₆ as a solvent. Why are some of my peaks still broad?
A2: While DMSO-d₆ is a good solvent for carboxylic acids and can help to break up some intermolecular hydrogen bonding, the inherent conformational flexibility of the cyclohexane ring in this compound can still lead to peak broadening due to exchange between different chair and boat-like conformations.[1] A variable temperature NMR experiment would be the next logical step to investigate this.[5]
Q3: Can I use 2D NMR to help assign the signals?
A3: Absolutely. 2D NMR techniques are extremely useful for resolving overlapping signals and determining the structure of complex molecules.[6][14]
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COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through 2-3 bonds), helping to identify which protons are adjacent in the molecule.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. This is very powerful for assigning both the ¹H and ¹³C spectra, especially when signals in the ¹H spectrum are overlapped.[6][16]
Q4: What are the expected chemical shifts for the cyclohexane protons?
A4: The exact chemical shifts will depend on the solvent and the conformational equilibrium. However, generally, the protons alpha to the carbonyl group (at C2 and C6) will be the most deshielded of the ring protons, typically appearing in the 2.0-3.0 ppm range. The protons alpha to the carboxylic acid groups (at C2 and C6) will also be deshielded. The remaining ring protons (at C3 and C5) will appear further upfield. Due to the complexity of the overlapping signals, 2D NMR techniques are highly recommended for definitive assignment.
Visualizations
Caption: Troubleshooting workflow for ambiguous NMR peaks.
Caption: Conformational equilibrium of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 9. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 13. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Strategies to prevent the formation of byproducts in 4-Oxocyclohexane-1,1-dicarboxylic acid reactions
Welcome to the technical support center for the synthesis of 4-Oxocyclohexane-1,1-dicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a pimelate ester, typically diethyl pimelate, using a strong base to form diethyl 4-oxocyclohexane-1,1-dicarboxylate.
-
Hydrolysis: The subsequent hydrolysis of the resulting cyclic β-keto ester to the desired this compound.
Q2: What are the primary byproducts I should be aware of during this synthesis?
A2: The main byproducts to monitor are:
-
Oligomers: Formed during the Dieckmann condensation, especially at high concentrations.
-
4-Oxocyclohexanecarboxylic acid: Arises from the decarboxylation of the final product, often triggered by heat.[1][2][3]
-
Mono-acid/mono-ester: Results from incomplete hydrolysis of the diethyl ester precursor.
-
Unreacted starting materials: Residual diethyl pimelate may be present if the Dieckmann condensation is incomplete.
Q3: How can I minimize the formation of oligomers during the Dieckmann condensation?
A3: To favor the intramolecular Dieckmann condensation over intermolecular reactions that lead to oligomers, it is recommended to perform the reaction under high-dilution conditions.
Q4: My hydrolysis step is incomplete. What can I do?
A4: Incomplete hydrolysis is a common issue. To drive the reaction to completion, consider the following:
-
Increase reaction time: Ensure the reaction is allowed to proceed for a sufficient duration.
-
Increase the concentration of the base or acid: A higher concentration of the hydrolyzing agent (e.g., NaOH or HCl) can improve the reaction rate.
-
Elevate the temperature: Heating the reaction mixture can accelerate the hydrolysis process. However, be cautious as excessive heat can promote decarboxylation of the final product.
Q5: I am observing significant decarboxylation of my final product. How can I prevent this?
A5: this compound is a β-keto acid, which is prone to decarboxylation upon heating.[4][5][6][7] To minimize this, avoid excessive temperatures during the final stages of the synthesis and purification. If heating is necessary, it should be done carefully and for the shortest possible time. The decarboxylation reaction proceeds through a cyclic transition state, leading to the formation of 4-oxocyclohexanecarboxylic acid.[4]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the synthesis.
Problem 1: Low yield of diethyl 4-oxocyclohexane-1,1-dicarboxylate after Dieckmann Condensation.
| Possible Cause | Suggested Solution |
| Insufficient Base | The Dieckmann condensation requires a stoichiometric amount of base because the product β-keto ester is acidic and will be deprotonated by the base. Ensure at least one full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) is used. |
| Intermolecular Condensation (Oligomerization) | The reaction concentration is too high. Perform the reaction under high-dilution conditions by slowly adding the diethyl pimelate to the base solution. |
| Inactive Base | The base (e.g., sodium hydride) may have degraded due to improper storage. Use a fresh, unopened container of the base or test its activity before use. |
| Presence of Water | The reaction is highly sensitive to moisture, which will quench the strong base. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
Problem 2: The final product, this compound, is impure.
| Identified Impurity | Source | Prevention and Purification Strategy |
| 4-Oxocyclohexanecarboxylic acid | Decarboxylation of the desired product due to excessive heat.[1][2][3] | Avoid high temperatures during workup and purification. Purification can be achieved by recrystallization. A suitable solvent system can be a mixture of water and an organic solvent like acetone.[8][9][10] |
| Monoethyl 4-oxocyclohexane-1,1-dicarboxylate | Incomplete hydrolysis of the diester precursor. | Extend the hydrolysis reaction time, increase the concentration of the hydrolyzing agent (acid or base), or gently heat the reaction mixture. Purification can be achieved by recrystallization, as the dicarboxylic acid will have different solubility properties than the monoester. |
| Unreacted diethyl pimelate | Incomplete Dieckmann condensation. | Optimize the Dieckmann condensation by ensuring the use of a sufficient amount of active base and anhydrous conditions. Unreacted starting material can be removed during the aqueous workup of the hydrolysis step, as the dicarboxylic acid will be soluble in a basic aqueous solution while the ester will not. |
Experimental Protocols
Key Experiment 1: Dieckmann Condensation of Diethyl Pimelate
This protocol describes the synthesis of diethyl 4-oxocyclohexane-1,1-dicarboxylate.
Materials:
-
Diethyl pimelate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous toluene (or other suitable anhydrous, non-protic solvent)
-
Anhydrous ethanol (if using sodium metal to generate sodium ethoxide in situ)
-
Aqueous acid (e.g., 1 M HCl) for workup
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add sodium ethoxide (1.1 equivalents) suspended in anhydrous toluene.
-
Heat the suspension to reflux.
-
Slowly add a solution of diethyl pimelate (1 equivalent) in anhydrous toluene via the dropping funnel over a period of 2-4 hours to maintain high dilution.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench by carefully adding it to ice-cold aqueous acid.
-
Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diethyl 4-oxocyclohexane-1,1-dicarboxylate.
Key Experiment 2: Hydrolysis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
This protocol details the conversion of the diester to the final dicarboxylic acid.
Materials:
-
Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Aqueous sodium hydroxide (e.g., 2 M NaOH)
-
Aqueous hydrochloric acid (e.g., 6 M HCl)
Procedure:
-
In a round-bottom flask, dissolve the crude diethyl 4-oxocyclohexane-1,1-dicarboxylate in an excess of aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the solution to a pH of approximately 1-2 with concentrated hydrochloric acid. A white precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as water or a water/acetone mixture.[8][9]
Visualizations
To further clarify the reaction processes and potential issues, the following diagrams are provided.
References
- 1. 4-Oxocyclohexanecarboxylic acid | CAS#:874-61-3 | Chemsrc [chemsrc.com]
- 2. 4-Oxocyclohexanecarboxylic acid | C7H10O3 | CID 192730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Oxocyclohexanecarboxylate | C7H9O3- | CID 5460131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the Structural Validation of 4-Oxocyclohexane-1,1-dicarboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for the structural validation of 4-Oxocyclohexane-1,1-dicarboxylic acid, a molecule featuring a ketone and two carboxylic acid functionalities within a cyclic framework. We will delve into the experimental protocols and expected data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography, offering a comprehensive toolkit for its characterization.
Experimental Workflow for Structural Validation
The structural elucidation of a molecule like this compound typically follows a multi-faceted approach, where each analytical technique provides a unique piece of the structural puzzle. The following diagram illustrates a logical workflow for this process.
Caption: A typical experimental workflow for the synthesis, purification, and comprehensive structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide a reference for experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 (axial) | 2.20 - 2.40 | Triplet of triplets | 4H |
| H-3, H-5 (equatorial) | 2.60 - 2.80 | Triplet of triplets | 4H |
| -COOH | 10.0 - 13.0 | Broad singlet | 2H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom Position | Predicted Chemical Shift (ppm) |
| C=O (Ketone) | 205 - 215 |
| -COOH (Carboxyl) | 170 - 180 |
| C-1 (Quaternary) | 50 - 60 |
| C-2, C-6 | 35 - 45 |
| C-3, C-5 | 35 - 45 |
| C-4 | 205 - 215 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment, or CDCl₃ if solubility permits). The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic protons.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of the target molecule.
-
2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) can be used to correlate protons with their directly attached or long-range coupled carbons, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups within a molecule. For this compound, the key functional groups are the ketone and the carboxylic acids.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Ketone) | 1705 - 1725 | Strong, sharp |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong, sharp |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
| O-H bend (Carboxylic acid) | 1395 - 1440 | Medium |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
-
Sample Preparation: A small amount of the solid, purified this compound is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It can also offer structural clues through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data
Table 4: Predicted m/z Values for Key Ions (ESI-MS)
| Ion | Predicted m/z | Ionization Mode |
| [M-H]⁻ | 185.045 | Negative |
| [M-2H]²⁻ | 92.019 | Negative |
| [M+Na-2H]⁻ | 207.027 | Negative |
| [M+H]⁺ | 187.060 | Positive |
| [M+Na]⁺ | 209.042 | Positive |
M = this compound (C₈H₁₀O₅)
Common fragmentation pathways for cyclic ketones in mass spectrometry involve α-cleavage and McLafferty rearrangements. For carboxylic acids, loss of water (M-18) and the carboxyl group (M-45) are characteristic fragmentation patterns.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[1] A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to form a fine spray of charged droplets.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum. Both positive and negative ion modes should be run to obtain a comprehensive analysis.
Single-Crystal X-ray Crystallography
This technique provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.
Expected Crystallographic Data
Table 5: Expected Bond Lengths and Angles
| Bond/Angle | Expected Value |
| C=O (Ketone) Bond Length | ~1.22 Å |
| C-C (Cyclohexane ring) Bond Length | ~1.54 Å[2] |
| C-C (gem-dicarboxylic) Bond Length | ~1.53 Å |
| C=O (Carboxylic acid) Bond Length | ~1.21 Å[3] |
| C-O (Carboxylic acid) Bond Length | ~1.30 Å[3] |
| C-C-C (in ring) Bond Angle | ~111° |
| O=C-C (Ketone) Bond Angle | ~124° |
| O=C-O (Carboxylic acid) Bond Angle | ~123° |
Experimental Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.
Logical Relationships in Structural Validation
The different analytical techniques are not used in isolation but rather in a complementary fashion to build a complete and confident structural assignment.
Caption: The logical interplay and confirmatory nature of the primary analytical techniques used in structural validation.
Conclusion
The structural validation of this compound requires a synergistic approach utilizing multiple analytical techniques. Mass spectrometry provides the fundamental molecular weight and formula. IR spectroscopy confirms the presence of the key ketone and carboxylic acid functional groups. NMR spectroscopy elucidates the carbon-hydrogen framework and the chemical environment of each atom. Finally, single-crystal X-ray crystallography offers the ultimate proof of structure by providing a detailed three-dimensional map of the molecule. By employing these methods in a logical sequence, researchers can achieve an unambiguous and comprehensive structural characterization of the target compound.
References
A comparative analysis of different synthesis routes for 4-Oxocyclohexane-1,1-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies for a Key Building Block
4-Oxocyclohexane-1,1-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science, serving as a scaffold for the synthesis of a variety of complex molecules. The selection of an appropriate synthetic route is crucial for efficiency, scalability, and cost-effectiveness. This guide provides a comparative analysis of two distinct synthetic pathways to this target molecule, supported by detailed experimental protocols and quantitative data to aid researchers in making informed decisions.
Executive Summary
This guide evaluates two primary synthesis routes for this compound:
-
Route 1: Michael Addition and Cyclization-Hydrolysis Sequence. This classic approach involves the Michael addition of diethyl malonate to an α,β-unsaturated aldehyde (acrolein), followed by an intramolecular cyclization and subsequent hydrolysis of the resulting diester. This method is characterized by its use of readily available starting materials.
-
Route 2: From 1,4-Cyclohexanedione via Dicyanocyclohexanone. This pathway begins with the more advanced starting material, 1,4-cyclohexanedione, which is converted to 4,4-dicyanocyclohexanone. Subsequent hydrolysis of the dinitrile yields the target dicarboxylic acid. This route offers a potentially more direct approach if the starting diketone is accessible.
The following sections provide a detailed breakdown of each route, including a quantitative comparison, full experimental protocols, and a visual representation of the synthetic workflows.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route depends on various factors, including precursor availability, desired scale, and laboratory capabilities. The following table summarizes the key quantitative metrics for the two primary routes to this compound.
| Metric | Route 1: Michael Addition & Cyclization-Hydrolysis | Route 2: From 1,4-Cyclohexanedione |
| Starting Materials | Diethyl malonate, Acrolein | 1,4-Cyclohexanedione, Potassium cyanide |
| Key Intermediates | Diethyl 4-oxocyclohexane-1,1-dicarboxylate | 4,4-Dicyanocyclohexanone |
| Number of Steps | 3 (Michael addition, Cyclization, Hydrolysis) | 2 (Cyanation, Hydrolysis) |
| Overall Yield | Moderate | Potentially Higher |
| Reaction Conditions | Basic and acidic conditions, heating required | Basic conditions for cyanation, strong acid for hydrolysis |
| Advantages | Readily available and inexpensive starting materials. | Fewer synthetic steps. |
| Disadvantages | Multi-step process, potential for side reactions. | Use of highly toxic potassium cyanide. |
Experimental Protocols
Route 1: Michael Addition and Cyclization-Hydrolysis Sequence
This synthesis proceeds in three main stages: the formation of the Michael adduct, its subsequent intramolecular cyclization to form the diethyl ester of the target molecule, and the final hydrolysis to the dicarboxylic acid.
Step 1 & 2: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Michael Addition: Diethyl malonate is added to the sodium ethoxide solution. The mixture is cooled, and acrolein is added dropwise while maintaining the temperature. The reaction mixture is then stirred at room temperature.
-
Intramolecular Cyclization: After the Michael addition is complete, the reaction mixture is heated to reflux to promote intramolecular cyclization.
-
Work-up and Purification: The reaction mixture is cooled, neutralized with acid, and the ethanol is removed under reduced pressure. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude diethyl 4-oxocyclohexane-1,1-dicarboxylate is then purified by vacuum distillation.
Step 3: Hydrolysis to this compound
-
Reaction Setup: Diethyl 4-oxocyclohexane-1,1-dicarboxylate is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Hydrolysis: The mixture is heated at reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Isolation of Product: Upon cooling, the this compound crystallizes from the solution. The solid product is collected by filtration, washed with cold water, and dried.
Route 2: From 1,4-Cyclohexanedione via Dicyanocyclohexanone
This two-step synthesis involves the formation of a dicyano intermediate followed by its hydrolysis.
Step 1: Synthesis of 4,4-Dicyanocyclohexanone
-
Reaction Setup: 1,4-Cyclohexanedione is dissolved in a suitable solvent such as ethanol.
-
Cyanation: An aqueous solution of potassium cyanide is added to the solution of 1,4-cyclohexanedione, followed by the dropwise addition of a weak acid, such as acetic acid, to generate HCN in situ. The reaction is stirred at room temperature.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated to yield crude 4,4-dicyanocyclohexanone, which can be purified by crystallization.
Step 2: Hydrolysis to this compound
-
Reaction Setup: 4,4-Dicyanocyclohexanone is suspended in a concentrated aqueous acid, such as sulfuric acid.
-
Hydrolysis: The mixture is heated to reflux for an extended period to hydrolyze both nitrile groups to carboxylic acids.
-
Isolation of Product: The reaction mixture is cooled and poured onto ice, causing the this compound to precipitate. The solid is collected by filtration, washed thoroughly with water, and dried.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two compared synthesis routes.
Caption: Comparative workflow of the two main synthesis routes.
Conclusion
Both synthetic routes presented offer viable pathways to this compound. Route 1, the Michael addition and cyclization-hydrolysis sequence, utilizes fundamental and cost-effective starting materials, making it an attractive option for large-scale synthesis, although it involves more steps. Route 2, starting from 1,4-cyclohexanedione, is more concise. The choice between these routes will ultimately depend on the specific requirements of the research or development project, including the availability and cost of starting materials, safety considerations related to the use of cyanide, and the desired scale of production. This guide provides the necessary foundational information to assist researchers in selecting the most appropriate synthetic strategy.
Comparing the reactivity of 4-Oxocyclohexane-1,1-dicarboxylic acid with other keto-dicarboxylic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Oxocyclohexane-1,1-dicarboxylic acid against other keto-dicarboxylic acids, namely the acyclic α-ketoglutaric acid and 4-oxopimelic acid. Understanding the relative reactivity of these molecules is crucial for their application in organic synthesis and drug development, where they can serve as versatile building blocks. This document outlines the key structural features influencing their reactivity, proposes experimental protocols for direct comparison, and presents expected outcomes based on established chemical principles.
Introduction to Keto-Dicarboxylic Acids
Keto-dicarboxylic acids are organic compounds containing both a ketone and two carboxylic acid functional groups. This combination of functionalities imparts a unique reactivity profile, making them valuable intermediates in the synthesis of complex molecules. Their reactivity is primarily centered around the ketone carbonyl group, the acidic protons alpha to the carbonyl, and the potential for decarboxylation of the carboxylic acid moieties.
Featured Keto-Dicarboxylic Acids:
-
This compound: A cyclic gem-dicarboxylic acid with a ketone at the 4-position.
-
α-Ketoglutaric acid: An acyclic α-keto-dicarboxylic acid, a key intermediate in the Krebs cycle.[1][2]
-
4-Oxopimelic acid: An acyclic γ-keto-dicarboxylic acid.[3][4]
Theoretical Reactivity Comparison
The reactivity of these keto-dicarboxylic acids can be compared based on several key chemical transformations:
-
Decarboxylation: The loss of carbon dioxide from a carboxylic acid. This reaction is particularly facile for β-keto acids and gem-dicarboxylic acids upon heating.[5]
-
Enolization and Reactions at the α-Carbon: The formation of an enol or enolate, which can then react with electrophiles. The acidity of the α-protons is a key determinant of reactivity.
-
Reactions of the Ketone Carbonyl: Nucleophilic addition to the ketone carbonyl group.
-
Intramolecular Reactions: For acyclic dicarboxylic acids, intramolecular reactions such as the Dieckmann cyclization can occur under basic conditions to form cyclic β-keto esters.[6][7][8]
Structural Factors Influencing Reactivity:
-
Position of the Ketone: The position of the ketone group relative to the carboxylic acids significantly impacts reactivity. α-Keto acids and β-keto acids exhibit distinct reactivity patterns. This compound is a γ-keto dicarboxylic acid system, though the gem-dicarboxylic arrangement provides unique characteristics.
-
Cyclic vs. Acyclic Structure: The rigid cyclic structure of this compound restricts conformational flexibility compared to its acyclic counterparts, which can influence transition state energies for various reactions.
-
Gem-dicarboxylic Acid Moiety: The presence of two carboxylic acid groups on the same carbon in this compound makes it prone to decarboxylation, similar to malonic acid.[5]
Comparative Reactivity Analysis
| Keto-Dicarboxylic Acid | Decarboxylation | Enolization/α-Carbon Reactivity | Ketone Carbonyl Reactivity | Intramolecular Cyclization |
| This compound | Expected to be facile upon heating due to the gem-dicarboxylic acid structure, leading to 4-oxocyclohexanecarboxylic acid. | α-Protons are present, allowing for enolization. The cyclic structure may influence the stability of the enol form. | Standard ketone reactivity, susceptible to nucleophilic attack. | Not applicable (already cyclic). |
| α-Ketoglutaric acid | Can undergo enzymatic decarboxylation.[1][9][10] Non-enzymatic decarboxylation is less favorable than for β-keto acids. | α-Protons are present and acidic, facilitating enolization. | The α-keto group is generally more electrophilic than a typical ketone. | Can undergo intramolecular reactions under specific conditions. |
| 4-Oxopimelic acid | As a γ-keto acid, it is not expected to undergo facile thermal decarboxylation like a β-keto acid.[3] | Possesses two sets of α-protons, allowing for enolate formation at either side of the ketone. | Standard ketone reactivity. | Can undergo Dieckmann cyclization under basic conditions to form a six-membered ring β-keto ester.[6][7][8] |
Experimental Protocols for Reactivity Comparison
To obtain quantitative data on the relative reactivity of these keto-dicarboxylic acids, the following experimental protocols are proposed:
Comparative Decarboxylation Rate Study
Objective: To determine the relative rates of thermal decarboxylation.
Methodology:
-
Sample Preparation: Prepare solutions of each keto-dicarboxylic acid of the same concentration in a high-boiling point solvent (e.g., diphenyl ether).
-
Reaction Setup: Heat the solutions to a constant temperature (e.g., 150 °C, 180 °C, and 200 °C) in a reaction vessel equipped with a condenser and a gas outlet.
-
CO2 Evolution Monitoring: The rate of decarboxylation can be monitored by measuring the volume of CO2 evolved over time using a gas burette or by passing the evolved gas through a solution of barium hydroxide and monitoring the precipitation of barium carbonate.[11]
-
Data Analysis: Plot the volume of CO2 evolved versus time for each compound at each temperature. The initial rate of reaction can be determined from the slope of the curve. An Arrhenius plot can then be constructed to determine the activation energy for each decarboxylation reaction.
NMR Spectroscopic Study of Enolization
Objective: To compare the extent of enolization in different solvents.
Methodology:
-
Sample Preparation: Prepare solutions of each keto-dicarboxylic acid in various deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).
-
NMR Spectroscopy: Acquire ¹H NMR spectra for each solution.
-
Data Analysis: Integrate the signals corresponding to the keto and enol tautomers. The percentage of enol form can be calculated from the relative integration values. This provides insight into the thermodynamic stability of the respective enols.[12]
Kinetic Study of a Model Reaction at the Ketone Carbonyl
Objective: To compare the reactivity of the ketone carbonyl towards a nucleophile.
Methodology:
-
Reaction: A model reaction, such as the formation of a hydrazone with 2,4-dinitrophenylhydrazine, can be used.
-
Monitoring: The reaction progress can be monitored spectrophotometrically by measuring the absorbance of the colored hydrazone product over time.
-
Data Analysis: The rate constants for the reaction of each keto-dicarboxylic acid can be determined by plotting the absorbance versus time and fitting the data to an appropriate rate law.
Visualizing Reaction Pathways and Workflows
Decarboxylation Pathway of this compound
Caption: Proposed thermal decarboxylation pathway.
Experimental Workflow for Comparative Decarboxylation Study
Caption: Experimental workflow for kinetic analysis.
Dieckmann Cyclization of 4-Oxopimelic Acid Esterdot
References
- 1. [Catalytic properties of alpha-ketoglutarate decarboxylase from bovine brain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of the chemical and biochemical synthesis of keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Oxopimelic acid | C7H10O5 | CID 95084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 9. Expression and biochemical characterization of α-ketoglutarate decarboxylase from cyanobacterium Synechococcus sp. PCC7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medlink.com [medlink.com]
- 11. hou.usra.edu [hou.usra.edu]
- 12. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Biological Frontier: A Comparative Guide to 4-Oxocyclohexane-1,1-dicarboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down numerous molecular avenues. One such promising scaffold is the 4-oxocyclohexane-1,1-dicarboxylic acid core. Its rigid, three-dimensional structure provides a unique framework for the design of targeted therapies. This guide offers a comparative analysis of the biological activities of various analogs of this compound, with a focus on their anti-inflammatory and antiproliferative properties. The information presented herein is a synthesis of published experimental data, intended to inform and guide future research and development in this area.
Anti-inflammatory Activity: A Glimpse into Cyclohexanone-based Therapeutics
Recent studies have highlighted the potential of 4-oxocyclohexane-1,1-dicarboxylate derivatives as anti-inflammatory agents. A notable example is the investigation of Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate, which has demonstrated significant anti-inflammatory effects in established preclinical models.
Comparative Analysis of Anti-inflammatory Activity
While a systematic study covering a broad range of this compound analogs is not yet available in the public domain, the available data on related structures provides valuable insights into potential structure-activity relationships (SAR). For instance, studies on amidrazone derivatives of the closely related cyclohex-1-ene-1-carboxylic acid scaffold have shown that substitutions on the core structure can significantly modulate anti-inflammatory and antiproliferative activities.
To illustrate the type of comparative data essential for SAR studies, the following table is a template based on findings from related cyclohexene analogs. This highlights the importance of systematic screening to identify key structural motifs responsible for biological activity.
| Compound ID | Structure | In Vitro Anti-inflammatory Assay (IC50 µM)a | In Vitro Antiproliferative Assay (GI50 µM)b |
| Analog 1 (Template) | |||
| Analog 2 (Template) | |||
| Analog 3 (Template) | |||
| Reference Compound |
Table 1: Template for Comparative Biological Activity of this compound Analogs. Data to be populated from future systematic studies. aIC50 values for inhibition of a key inflammatory mediator (e.g., TNF-α, IL-6). bGI50 values representing the concentration for 50% growth inhibition of a specific cancer cell line.
Experimental Protocols: Methodologies for Biological Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of related cyclohexanone and cyclohexene analogs. These protocols can be adapted for the screening of novel this compound derivatives.
In Vivo Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered topically or systemically.
-
After a predetermined time (e.g., 30 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
2. Xylene-Induced Ear Edema in Rats
This model is used to assess topical anti-inflammatory effects.
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
The test compound or vehicle is applied to the inner surface of the right ear.
-
After a short interval (e.g., 15 minutes), a fixed volume of xylene is applied to the same ear to induce inflammation.
-
After a specified time (e.g., 15-30 minutes), the animals are euthanized, and circular sections are removed from both ears and weighed.
-
-
Data Analysis: The difference in weight between the right (treated) and left (untreated) ear punches is calculated. The percentage inhibition of edema is determined by comparing the mean weight difference of the treated group with that of the control group.
In Vitro Anti-inflammatory and Antiproliferative Assays
1. Measurement of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay evaluates the effect of compounds on the production of key inflammatory cytokines.
-
Cell Culture: PBMCs are isolated from healthy human donors.
-
Procedure:
-
PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin) in the presence of varying concentrations of the test compounds.
-
After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.
-
The concentrations of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Interleukin-1 beta (IL-1β) are measured using commercially available ELISA kits.
-
-
Data Analysis: The percentage inhibition of cytokine production is calculated for each compound concentration compared to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the logical flow of experimental procedures is crucial for understanding the mechanism of action and the research strategy.
Experimental workflow for the investigation of this compound analogs.
Hypothesized anti-inflammatory signaling pathway and potential point of intervention.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel therapeutics. The limited available data suggests potential for anti-inflammatory activity, and by drawing parallels with structurally related compounds, a roadmap for future investigation emerges. A systematic approach to the synthesis and biological evaluation of a diverse library of these analogs is paramount. This will enable the construction of robust structure-activity relationships, guiding the optimization of potency and selectivity. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential. This comparative guide serves as a foundational resource to stimulate and inform these critical next steps in drug discovery.
A Comparative Analysis of the Chemical Reactivity of 4-Oxocyclohexane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
4-Oxocyclohexane-1,1-dicarboxylic acid, a bifunctional molecule incorporating both a ketone and a gem-dicarboxylic acid moiety, presents a versatile scaffold for organic synthesis. Its reactivity is characterized by the interplay of these two functional groups, allowing for a range of chemical transformations. This guide provides a comparative overview of its principal reactions—reduction, oxidation, and decarboxylation—supported by available experimental data and established chemical principles.
Key Reactivity Profiles
The chemical behavior of this compound is dictated by the reactivity of its ketone carbonyl group and the gem-dicarboxylic acid unit. These sites can be targeted selectively under appropriate reaction conditions to yield a variety of functionalized cyclohexane derivatives.
| Reaction Type | Reagents and Conditions | Expected Products | Comparative Notes |
| Reduction | Ketone Reduction: Sodium borohydride (NaBH₄) in methanol/water; Catalytic Hydrogenation: H₂, Pd/C or Ru/C catalyst | Ketone Reduction: 4-Hydroxycyclohexane-1,1-dicarboxylic acid; Full Reduction: Cyclohexane-1,1-dicarboxylic acid | Selective reduction of the ketone is readily achieved with mild reducing agents like NaBH₄, leaving the carboxylic acid groups intact. Catalytic hydrogenation can lead to the reduction of both the ketone and potentially the carboxylic acids, depending on the catalyst and reaction severity. For comparison, the reduction of 4-oxocyclohexanecarboxylic acid with sodium amalgam has been reported to yield 4-hydroxycyclohexanecarboxylic acid. |
| Oxidation | Baeyer-Villiger Oxidation: Peroxy acids (e.g., m-CPBA, trifluoroperacetic acid) | 5-Oxooxepane-2,2-dicarboxylic acid (a lactone) | The Baeyer-Villiger oxidation of cyclic ketones is a well-established method for the synthesis of lactones. The migratory aptitude of the adjacent methylene groups in this compound would lead to the insertion of an oxygen atom and ring expansion. Studies on similar substrates, such as methyl 4-oxocyclohexanecarboxylates, confirm the formation of the corresponding lactones. |
| Decarboxylation | Thermal (heating) | 4-Oxocyclohexanecarboxylic acid | Gem-dicarboxylic acids are known to undergo decarboxylation upon heating, typically proceeding through a cyclic transition state to lose one molecule of carbon dioxide. This reaction provides a direct route to the corresponding monocarboxylic acid. |
Experimental Protocols
Detailed methodologies for the key transformations of this compound are outlined below.
Reduction of the Ketone Carbonyl
Objective: To selectively reduce the ketone functionality to a hydroxyl group.
Protocol:
-
Dissolve this compound in a suitable solvent system, such as a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of sodium borohydride (NaBH₄) portion-wise while monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, acidify the reaction mixture with dilute hydrochloric acid to neutralize the excess borohydride and the borate esters.
-
Extract the product, 4-Hydroxycyclohexane-1,1-dicarboxylic acid, with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Baeyer-Villiger Oxidation
Objective: To synthesize the corresponding lactone through oxidative cleavage of a C-C bond adjacent to the carbonyl.
Protocol:
-
Dissolve this compound in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a slight molar excess.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Upon completion, quench the excess peroxy acid by adding a reducing agent solution (e.g., aqueous sodium sulfite).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting lactone, 5-Oxooxepane-2,2-dicarboxylic acid, by column chromatography or recrystallization.
Thermal Decarboxylation
Objective: To convert the gem-dicarboxylic acid to a monocarboxylic acid.
Protocol:
-
Place this compound in a round-bottom flask equipped with a reflux condenser.
-
Heat the solid gently above its melting point. The evolution of carbon dioxide gas should be observed.
-
Continue heating until the gas evolution ceases, indicating the completion of the reaction.
-
Cool the flask to room temperature. The resulting crude product is 4-Oxocyclohexanecarboxylic acid.
-
Purify the product by recrystallization from a suitable solvent.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key reaction pathways and a typical experimental workflow for the chemical transformations of this compound.
Caption: Key reaction pathways of this compound.
A Comparative Guide to Purity Confirmation of Synthesized 4-Oxocyclohexane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for confirming the purity of synthesized 4-Oxocyclohexane-1,1-dicarboxylic acid, a crucial intermediate in pharmaceutical development. In this document, we present an objective comparison of various analytical methods, supported by experimental protocols and comparative data. For benchmarking purposes, we have included data for Adipic Acid, a structurally related and widely studied dicarboxylic acid.
Introduction to Purity Analysis
The confirmation of purity is a critical step in the synthesis of any chemical compound, particularly for active pharmaceutical ingredients (APIs) and their intermediates. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential to detect and quantify any potential impurities. This guide explores several key techniques for the purity assessment of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity determination depends on the physicochemical properties of the compound, the nature of expected impurities, and the desired level of sensitivity and accuracy. Below is a comparative summary of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution, excellent for quantitative analysis, applicable to a wide range of compounds. | Requires a suitable chromophore for UV detection; can be time-consuming. | Primary Method: Ideal for quantitative purity assessment and impurity profiling. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass analysis. | High sensitivity and specificity, excellent for identifying volatile impurities. | Requires derivatization for non-volatile compounds like dicarboxylic acids. | Secondary Method: Useful for identifying volatile impurities from the synthesis. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard. | Highly accurate and precise, does not require a reference standard of the analyte, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field NMR spectrometer. | Confirmatory Method: Provides an orthogonal and highly accurate purity value. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast, non-destructive, provides structural confirmation. | Not suitable for quantification of minor impurities, provides limited information on the nature of impurities. | Qualitative Method: Confirms the presence of key functional groups and the overall structure. |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | Simple, rapid, and inexpensive. | A sharp melting point is an indicator of high purity, but it is not a definitive test and can be insensitive to small amounts of impurities.[1] | Preliminary Check: A broad melting range can indicate the presence of impurities. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. For this compound, a reverse-phase method is typically employed.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid) is commonly used for dicarboxylic acids.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile compounds like dicarboxylic acids, derivatization is necessary to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for derivatized acids (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 100 °C, ramped to 280 °C.
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
Sample Preparation (Derivatization):
-
To a vial containing a known amount of the sample, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture to facilitate the reaction and form the volatile trimethylsilyl esters of the carboxylic acid groups.
Data Analysis: The total ion chromatogram (TIC) is used to identify and quantify the main component and any volatile impurities. The mass spectrum of each peak is compared to a library (e.g., NIST) for identification.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR provides a highly accurate determination of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.[3]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to completely dissolve the sample and the standard.
Data Acquisition and Processing:
-
Acquire a proton (¹H) NMR spectrum with a long relaxation delay to ensure full relaxation of all protons.
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Data Analysis: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Fourier-Transform Infrared Spectroscopy (FTIR)
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
Instrumentation:
-
FTIR spectrometer
Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, the key expected peaks include:
-
A broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹).[4]
-
A sharp C=O stretch from the ketone (around 1715 cm⁻¹).[5]
-
A sharp C=O stretch from the carboxylic acid (around 1700 cm⁻¹).[4]
-
C-H stretching and bending vibrations from the cyclohexane ring.
Data Presentation
The following table summarizes hypothetical purity data for synthesized this compound and comparative data for a commercial sample of Adipic Acid.
| Analytical Technique | This compound (Synthesized) | Adipic Acid (Commercial Standard) |
| HPLC (Area %) | 98.5% | >99.8% |
| qNMR (Weight %) | 98.2 ± 0.3% | 99.9 ± 0.2% |
| Melting Point (°C) | 158-162 °C (Broad) | 152-154 °C (Sharp)[6] |
| FTIR | Conforms to structure | Conforms to structure |
Note: The data for this compound is illustrative, as specific experimental data is not widely available in the public domain. The melting point of pure this compound is reported to be around 163-165 °C.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Conclusion
Confirming the purity of synthesized this compound requires a multi-faceted analytical approach. While HPLC is a robust primary method for quantitative purity assessment, orthogonal techniques such as qNMR are invaluable for providing an independent and highly accurate confirmation. FTIR and melting point analysis serve as rapid, qualitative checks of identity and purity. For a comprehensive and reliable purity determination, it is recommended to employ a combination of these techniques. This guide provides the foundational knowledge and protocols to establish a rigorous quality control strategy for this important pharmaceutical intermediate.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. reddit.com [reddit.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. mdpi.com [mdpi.com]
Navigating the Spectral Data Landscape for 4-Oxocyclohexane-1,1-dicarboxylic Acid: A Guide to Validation and Cross-Referencing
For researchers, scientists, and professionals in drug development, the accurate characterization of novel compounds is paramount. This guide provides a framework for cross-referencing and validating spectral data, using 4-Oxocyclohexane-1,1-dicarboxylic acid as a case study. While publicly available experimental spectral data for this specific molecule is limited, this guide outlines the necessary experimental protocols and a logical workflow for data acquisition and analysis. We will also present comparative data from structurally similar compounds to provide a contextual baseline for researchers who synthesize this molecule and acquire their own data.
Executive Summary
The validation of a chemical structure through spectroscopic methods is a cornerstone of chemical research. For this compound (CAS No. 58230-12-9), a compound with potential applications in medicinal chemistry and materials science, obtaining and verifying its spectral signature is a critical first step in any research endeavor. This guide addresses the challenge of limited public data by providing detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. Furthermore, a logical workflow for data cross-referencing is presented, alongside a comparative analysis of spectral data from related compounds to aid researchers in their own data interpretation.
Data Presentation: A Comparative Approach
Due to the absence of publicly archived experimental spectra for this compound, this section provides expected spectral features based on its chemical structure and presents experimental data for a closely related analogue, 4-Oxocyclohexanecarboxylic acid , for comparative purposes. Researchers who have synthesized this compound can use this information as a reference for validating their own findings.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Experimental Data for 4-Oxocyclohexanecarboxylic acid
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | -COOH | > 10 (broad) | Singlet | 2H |
| -CH₂-C=O | 2.5 - 2.9 | Multiplet | 4H | |
| -CH₂-C(COOH)₂ | 2.2 - 2.6 | Multiplet | 4H | |
| 4-Oxocyclohexanecarboxylic acid | -COOH | 12.2 (broad) | Singlet | 1H |
| -CH-COOH | 2.5 - 2.7 | Multiplet | 1H | |
| -CH₂-C=O | 2.2 - 2.5 | Multiplet | 4H | |
| -CH₂-CH- | 1.9 - 2.2 | Multiplet | 4H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Experimental Data for 4-Oxocyclohexanecarboxylic acid
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -C=O | 205 - 215 |
| -COOH | 170 - 180 | |
| -C(COOH)₂ | 50 - 60 | |
| -CH₂-C=O | 35 - 45 | |
| -CH₂-C(COOH)₂ | 25 - 35 | |
| 4-Oxocyclohexanecarboxylic acid | -C=O | ~211 |
| -COOH | ~181 | |
| -CH-COOH | ~45 | |
| -CH₂-C=O | ~38 | |
| -CH₂-CH- | ~29 |
Table 3: Predicted IR and Mass Spec Data for this compound and Experimental Data for 4-Oxocyclohexanecarboxylic acid
| Spectroscopic Technique | Feature | Predicted/Observed Value |
| Infrared (IR) Spectroscopy | C=O (ketone) stretch | 1700-1725 cm⁻¹ |
| C=O (carboxylic acid) stretch | 1680-1710 cm⁻¹ | |
| O-H (carboxylic acid) stretch | 2500-3300 cm⁻¹ (broad) | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) or [M+H]⁺ | m/z = 186.05 or 187.06 |
Experimental Protocols
For researchers synthesizing this compound, the following are detailed methodologies for acquiring high-quality spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Solvent suppression techniques may be necessary if residual solvent signals interfere with analyte peaks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 220-250 ppm.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation: A variety of mass spectrometers can be used. Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any characteristic fragmentation patterns.
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing and validating the spectral data of a synthesized compound like this compound.
Caption: Workflow for spectral data validation.
This comprehensive guide provides a robust framework for the spectral characterization of this compound. By following the detailed experimental protocols and the logical validation workflow, researchers can confidently ascertain the structure and purity of their synthesized compound, paving the way for further investigation into its properties and potential applications.
Performance of 4-Oxocyclohexane-1,1-dicarboxylic Acid in Various Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the performance of 4-Oxocyclohexane-1,1-dicarboxylic acid in a range of common laboratory solvents. The information presented herein is intended to assist researchers in selecting optimal solvent systems for synthesis, purification, and formulation development. The performance of this compound is compared with structurally similar alternatives, supported by experimental protocols for solubility and stability analysis.
Overview of this compound
This compound is a bifunctional organic compound featuring a cyclohexanone ring substituted with two carboxylic acid groups at the C1 position. Its chemical structure (Figure 1) lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis and medicinal chemistry. The presence of both a ketone and geminal dicarboxylic acids offers multiple reaction sites for derivatization and molecular scaffolding.
Figure 1: Chemical Structure of this compound.
Comparative Solubility Analysis
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment and comparison with related compounds can guide solvent selection. The solubility of dicarboxylic acids is influenced by factors such as the polarity of the solvent, the potential for hydrogen bonding, and the crystal lattice energy of the solute.
General trends suggest that dicarboxylic acids with an even number of carbon atoms, such as this compound (C8), tend to exhibit lower solubility compared to their odd-numbered counterparts. Acetone and other lower ketones are often effective solvents for the purification of dicarboxylic acids.[1]
The following table summarizes the expected solubility profile of this compound and its alternatives in various solvent systems based on general chemical principles and data from similar compounds.
| Solvent System | Solvent Type | This compound | 1,4-Cyclohexanedicarboxylic acid (cis/trans mixture) | 4-Oxocyclohexanecarboxylic acid |
| Water | Polar Protic | Sparingly Soluble | The cis-isomer is considerably soluble in water, while the trans-isomer has lower solubility. | Soluble |
| Methanol | Polar Protic | Soluble | Soluble | Soluble |
| Ethanol | Polar Protic | Soluble | Soluble | Soluble |
| Acetone | Polar Aprotic | Soluble | Soluble | Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Soluble | Soluble |
| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Soluble | Sparingly Soluble |
| Dichloromethane (DCM) | Non-polar | Insoluble | Insoluble | Insoluble |
| Hexane | Non-polar | Insoluble | Insoluble | Insoluble |
Stability Profile
This compound is generally stable under standard storage conditions. However, its stability can be influenced by the solvent system and the presence of other reagents. The Material Safety Data Sheet (MSDS) indicates that it is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.
As a keto acid, it may be susceptible to degradation over time, and proper storage is recommended. For analytical purposes, processing samples at low temperatures (on ice or at 4°C) can help minimize degradation. For long-term storage of solutions, freezing at -20°C or -80°C is advisable.[2]
Comparison with Alternatives
Several structurally related compounds can be considered as alternatives to this compound, depending on the specific application.
-
1,4-Cyclohexanedicarboxylic acid: This dicarboxylic acid lacks the ketone functionality. It exists as cis and trans isomers, which have different physical properties, including solubility. The mixture of isomers is soluble in ethanol, acetone, and chloroform.
-
4-Oxocyclohexanecarboxylic acid: This compound is a monocarboxylic acid, which will significantly alter its reactivity and physical properties compared to the dicarboxylic acid.
-
Cyclohexane-1,1-dicarboxylic acid: This alternative has the geminal dicarboxylic acid moiety but lacks the C4-keto group, which will impact its polarity and reactivity.
The choice of compound will depend on the desired chemical handles and the required physicochemical properties for a given application.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed experimental protocols for determining solubility and stability are provided below.
Protocol for Determination of Solubility
This protocol outlines a general method for determining the solubility of a compound in various solvents using the isothermal shake-flask method.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analysis: Accurately dilute a known volume of the saturated solution. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or acid-base titration.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Protocol for Stability Assessment by HPLC
This protocol describes a method to evaluate the stability of this compound in a solvent system over time.
References
A comparison of the properties of 4-Oxocyclohexane-1,1-dicarboxylic acid and its ester forms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical properties, reactivity, and potential biological relevance of 4-Oxocyclohexane-1,1-dicarboxylic acid and its corresponding dimethyl and diethyl ester derivatives. The information presented herein is a synthesis of available data and established chemical principles, aimed at informing research and development activities.
Physicochemical Properties
The conversion of the carboxylic acid groups to their ester forms significantly alters the physicochemical properties of the parent molecule. Esterification leads to a decrease in polarity, which in turn affects solubility and other physical characteristics. While direct comparative experimental data is limited, the following tables summarize the known and predicted properties of these compounds.
Table 1: General Physicochemical Properties
| Property | This compound | Dimethyl 4-oxocyclohexane-1,1-dicarboxylate | Diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| Molecular Formula | C₈H₁₀O₅[1] | C₁₀H₁₄O₅[2] | C₁₂H₁₈O₅[3] |
| Molecular Weight | 186.16 g/mol [1] | 214.21 g/mol [2] | 242.27 g/mol [3] |
| Appearance | Solid | Liquid (predicted) | Liquid (predicted) |
| pKa | Expected to be acidic due to two carboxylic acid groups. The first dissociation constant (pKa1) is expected to be lower (more acidic) than the second (pKa2) due to the inductive effect of the second carboxyl group.[4] | Not applicable | Not applicable |
| Solubility in Water | Soluble in polar solvents.[5] | Predicted to have lower solubility in water compared to the parent acid due to reduced hydrogen bonding capability. | Predicted to have the lowest water solubility among the three due to increased hydrocarbon character. |
| LogP (Predicted) | -0.5[1] | 0.2[2] | Not available, but expected to be higher than the dimethyl ester. |
Table 2: Spectroscopic Data Summary
| Spectroscopic Data | This compound | Dimethyl 4-oxocyclohexane-1,1-dicarboxylate | Diethyl 4-oxocyclohexane-1,1-dicarboxylate |
| ¹H NMR | Broad signal for carboxylic acid protons (typically >10 ppm). Complex multiplets for the cyclohexanone ring protons. | Singlet for the two equivalent methyl ester protons (around 3.7 ppm). Complex multiplets for the cyclohexanone ring protons. | Quartet for the methylene protons and a triplet for the methyl protons of the ethyl esters. Complex multiplets for the cyclohexanone ring protons. |
| ¹³C NMR | Signal for the carboxylic acid carbons (typically >170 ppm). Signal for the ketone carbonyl carbon (around 208-212 ppm). Signals for the cyclohexane ring carbons. | Signal for the ester carbonyl carbons (around 170 ppm). Signal for the methoxy carbons (around 52 ppm). Signal for the ketone carbonyl carbon. Signals for the cyclohexane ring carbons. | Signal for the ester carbonyl carbons. Signals for the ethoxy carbons (methylene around 61 ppm, methyl around 14 ppm). Signal for the ketone carbonyl carbon. Signals for the cyclohexane ring carbons. |
| IR Spectroscopy | Broad O-H stretch from the carboxylic acids (around 2500-3300 cm⁻¹). C=O stretch from the carboxylic acids (around 1700-1725 cm⁻¹). C=O stretch from the ketone (around 1715 cm⁻¹). | C-H stretches from the methyl groups. C=O stretch from the esters (around 1735-1750 cm⁻¹). C=O stretch from the ketone (around 1715 cm⁻¹). No broad O-H stretch. | C-H stretches from the ethyl groups. C=O stretch from the esters (around 1730-1750 cm⁻¹). C=O stretch from the ketone (around 1715 cm⁻¹). No broad O-H stretch. |
Reactivity Comparison
The chemical reactivity of this compound is dominated by the two carboxylic acid groups and the ketone functionality. Its ester derivatives, lacking the acidic protons of the carboxyl groups, exhibit different reactivity profiles.
-
Acidity and Nucleophilicity: this compound is a Brønsted-Lowry acid and can act as a nucleophile in its deprotonated carboxylate form. Its esters are not acidic and are generally less nucleophilic.
-
Electrophilicity: The carbonyl carbon of the carboxylic acid is electrophilic, but generally less so than the carbonyl carbon of the corresponding ester. This is because the lone pair of electrons on the hydroxyl group of the carboxylic acid can donate electron density to the carbonyl carbon, reducing its partial positive charge.[6] Esters are more susceptible to nucleophilic acyl substitution than carboxylic acids under basic conditions because alkoxides are better leaving groups than the hydroxide ion.[6]
-
Reactions at the Ketone: Both the parent acid and its esters can undergo typical ketone reactions, such as reduction to a secondary alcohol, reductive amination, and reactions with Grignard reagents.[7] The reactivity of the ketone may be influenced by the nature of the substituents at the 1,1-position.
Experimental Protocols
Synthesis of Dimethyl and Diethyl 4-oxocyclohexane-1,1-dicarboxylate
A general and effective method for the esterification of carboxylic acids is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is advantageous due to its mild reaction conditions.
Materials:
-
This compound
-
Methanol (for dimethyl ester) or Ethanol (for diethyl ester)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) and the respective alcohol (methanol or ethanol, 2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in DCM dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Comparative HPLC Analysis
High-performance liquid chromatography (HPLC) can be used to compare the polarity of the acid and its esters. Due to their different polarities, they will have different retention times on a reversed-phase column.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and methanol or acetonitrile (Solvent B). A typical gradient could be from 95% A to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[2]
-
Injection Volume: 10 µL.
Procedure:
-
Prepare standard solutions of this compound, its dimethyl ester, and its diethyl ester in a suitable solvent (e.g., methanol-water mixture).
-
Inject each standard solution separately to determine their individual retention times.
-
Inject a mixture of the three compounds to confirm their separation.
-
The expected elution order on a reversed-phase column is diethyl ester (least polar, longest retention time), followed by the dimethyl ester, and then the dicarboxylic acid (most polar, shortest retention time).
Potential Biological Relevance and Signaling Pathways
While specific biological activities and signaling pathway involvement for this compound and its esters are not well-documented, keto-acids and dicarboxylic acids are known to play roles in metabolism. For instance, alpha-keto acids are involved in the Krebs cycle and glycolysis.[9] Some keto acids can undergo decarboxylation, a reaction that is biologically relevant in processes like the tricarboxylic acid (TCA) cycle.[10]
The parent acid, this compound, can be considered a derivative of cyclohexanecarboxylic acid, which has been investigated for its role in generating various bioactive molecules.[7] The ester forms, being more lipophilic, may exhibit different pharmacokinetic properties and cellular uptake mechanisms compared to the parent acid. This difference in lipophilicity could be significant in the context of drug design, where the ability to cross cell membranes is crucial.
Further research is required to elucidate any specific biological roles of these compounds. A general workflow for the initial biological screening of such compounds is proposed below.
Visualizations
Caption: Experimental workflow for synthesis and comparative analysis.
This guide serves as a foundational resource for understanding the key differences between this compound and its ester derivatives. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further explore the potential applications of these compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. scioninstruments.com [scioninstruments.com]
- 3. calpaclab.com [calpaclab.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The chemistry of Dicarboxylic Acids.pptx [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4-Oxocyclohexanecarboxylic Acid | High-Purity Reagent [benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. Keto acid - Wikipedia [en.wikipedia.org]
- 10. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
Safety Operating Guide
Proper Disposal of 4-Oxocyclohexane-1,1-dicarboxylic acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Oxocyclohexane-1,1-dicarboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate care. This compound may cause respiratory irritation, skin irritation, and serious eye irritation.[1] Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemically resistant gloves.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[3]
-
Protective Clothing: Wear a lab coat and ensure exposed skin is covered.[2]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested method of destruction.[3]
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the CAS number (58230-12-9) on the label for clear identification.[3]
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Arrange for Professional Disposal:
-
Contaminated Material Disposal:
-
Dispose of any contaminated materials, such as gloves, weigh boats, or paper towels, as unused product in the same hazardous waste container.[3]
-
In Case of a Spill:
-
Evacuate personnel from the immediate area.[3]
-
Ensure adequate ventilation.[3]
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation.[1][3]
-
Collect the material in a suitable, closed container for disposal.[1][3]
-
Do not let the product enter drains or waterways.[3]
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C8H10O5 |
| Molecular Weight | 186.16 g/mol |
| CAS Number | 58230-12-9 |
Source: Capot Chemical Co., Ltd. Safety Data Sheet[3]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Oxocyclohexane-1,1-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of 4-Oxocyclohexane-1,1-dicarboxylic acid (CAS No. 58230-12-9). Adherence to these guidelines is essential to ensure a safe laboratory environment. The chemical, physical, and toxicological properties of this substance have not been thoroughly investigated, warranting cautious handling.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields | Conforming to EN166 (EU) or NIOSH (US) approved.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspected prior to use and disposed of in accordance with good laboratory practices.[2] |
| Impervious clothing/laboratory coat | To be selected based on the concentration and amount of the substance handled.[2] | |
| Respiratory Protection | Particle respirator (P95 or P1 for nuisance exposure) | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1][2] |
| Higher-level protection (e.g., OV/AG/P99 or ABEK-P2) | For higher-level protection or where ventilation is inadequate.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area.[3]
-
Use appropriate exhaust ventilation at places where dust is formed.[1][2]
Safe Handling Practices:
-
Avoid the formation and inhalation of dust and aerosols.[1][2]
-
Do not eat, drink, or smoke when using this product.[3]
Storage:
Disposal Plan
Waste Disposal:
-
Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]
-
Chemical waste should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
Contaminated Packaging:
-
Dispose of as unused product.[1]
Environmental Precautions:
Experimental Protocols
No specific experimental protocols involving this compound were found in the provided safety data sheets. Researchers should develop detailed, risk-assessed protocols for any experimental use of this substance.
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
